Methyl 2-(4-bromo-3-fluorophenyl)acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-bromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSDMLTLWFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285712 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942282-41-9 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942282-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate
CAS Number: 942282-41-9
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated aromatic ester that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a phenylacetate core functionalized with both bromine and fluorine atoms, offers multiple reaction sites for diversification and molecular elaboration. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 942282-41-9 | N/A |
| Molecular Formula | C₉H₈BrFO₂ | N/A |
| Molecular Weight | 247.06 g/mol | N/A |
| Physical Form | Colorless to yellow liquid or semi-solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Predicted Spectroscopic Data
¹H NMR (Predicted):
-
Methyl Protons (-OCH₃): A singlet is expected around 3.7 ppm.
-
Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm.
-
Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.6 ppm) are anticipated, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine and bromine atoms will influence the precise chemical shifts and coupling constants.
¹³C NMR (Predicted):
-
Methyl Carbon (-OCH₃): A signal is expected around 52 ppm.
-
Methylene Carbon (-CH₂-): A signal is expected around 40 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the range of 115-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Carbonyl Carbon (C=O): A signal is expected around 170 ppm.
Synthesis and Reaction Chemistry
The most direct and industrially scalable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid.[9] This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on well-established Fischer esterification methodologies.[9][10][11]
Materials:
-
2-(4-bromo-3-fluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[10][11]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11]
-
Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[12] The presence of both bromo and fluoro substituents provides a unique platform for creating diverse chemical libraries for drug screening.
Role as a Synthetic Building Block
The true value of this compound lies in its utility as a versatile building block. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules. The fluorine atom, while less reactive, can influence the electronic properties of the aromatic ring and provide a site for metabolic blocking, potentially improving the pharmacokinetic profile of a drug candidate.
The strategic incorporation of bromo- and fluoro-substituted phenylacetic acid derivatives has been noted in the development of compounds with potential antioxidant and anticancer activities.[10][13][14]
Safety and Handling
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable, yet underutilized, building block for chemical synthesis. Its straightforward preparation via Fischer esterification and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of complex molecules. While its direct biological activity has not been extensively reported, its potential as a key intermediate in the development of novel therapeutics, particularly in oncology and inflammatory diseases, is significant. Further research into the applications of this compound is warranted and could lead to the discovery of new and potent bioactive molecules.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Methyl 2-(4-bromo-3-fluorophenyl)acetate" molecular weight
An In-Depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized building block, its unique substitution pattern—featuring bromine, fluorine, and a methyl ester—offers versatile handles for advanced organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside a discussion of its synthesis, characterization, and strategic applications in the field of drug development. This document is intended for researchers, medicinal chemists, and process development scientists who utilize complex intermediates in the synthesis of novel chemical entities.
Introduction: A Strategically Functionalized Synthetic Intermediate
The rational design of pharmaceutical agents often relies on the use of sophisticated, poly-functionalized building blocks. This compound emerges as a valuable reagent in this context. The phenylacetate core is a common scaffold in medicinal chemistry, and its specific halogenation pattern provides distinct advantages. The fluorine atom at the 3-position and the bromine atom at the 4-position on the phenyl ring offer orthogonal reactivity and allow for precise modulation of electronic and lipophilic properties.
The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule.[1] The methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This trifecta of functional groups makes this compound a powerful intermediate for constructing complex molecular architectures in drug discovery programs.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.
Molecular Weight and Formula
The molecular formula for this compound is C₉H₈BrFO₂.[2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:
-
9 Carbon atoms: 9 x 12.011 u
-
8 Hydrogen atoms: 8 x 1.008 u
-
1 Bromine atom: 1 x 79.904 u
-
1 Fluorine atom: 1 x 18.998 u
-
2 Oxygen atoms: 2 x 15.999 u
Summing these values yields a molecular weight of approximately 247.06 g/mol .[2][3] This value is essential for all quantitative experimental work involving this compound.
Key Property Summary
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 247.06 g/mol | [2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [2][3] |
| CAS Number | 942282-41-9 | [2][3] |
| IUPAC Name | methyl (4-bromo-3-fluorophenyl)acetate | |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | |
| Purity | Typically ≥97% | [2] |
| InChI Key | GJSFSDMLTLWFQN-UHFFFAOYSA-N | |
| Storage | Sealed in a dry environment at room temperature | [3] |
Chemical Structure
The structural arrangement of the atoms dictates the reactivity and function of the molecule.
Caption: Chemical structure of this compound.
Synthesis and Characterization
While commercial suppliers provide this reagent, understanding its synthesis is crucial for process development and impurity profiling.
General Synthesis Route
This compound is typically synthesized from its corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. A common and straightforward method is the Fischer esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[4] The reaction is heated to reflux to drive the equilibrium towards the ester product.
Caption: Generalized workflow for the synthesis via Fischer esterification.
Experimental Protocol (Illustrative):
-
To a solution of 2-(4-bromo-3-fluorophenyl)acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester, if necessary, by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of the synthesized product must be confirmed through standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with data from methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.
Applications in Research and Drug Development
The strategic placement of three distinct functional groups makes this molecule a versatile tool for medicinal chemists.
Role as a Synthetic Building Block
The primary application of this compound is as an intermediate in multi-step syntheses. The bromine atom is particularly valuable for creating complexity through cross-coupling reactions. For instance, a Suzuki coupling reaction can replace the bromine with a new aryl or alkyl group, a core reaction in modern drug synthesis.[6] The ester can then be hydrolyzed to the free acid, which can be coupled with an amine to form an amide bond, a ubiquitous linkage in pharmaceuticals.
Strategic Value in Medicinal Chemistry
The 4-bromo-3-fluorophenyl motif is strategically important for several reasons:
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and target-binding properties.
-
Conformational Control: The introduction of a "magic methyl" group or other small alkyl groups can have profound, sometimes unexpected, effects on a molecule's conformation, leading to significant improvements in biological activity or pharmacokinetic properties.[7] While this compound is a methyl ester, the principles of small alkyl group effects are relevant in its derivatives.
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
According to safety data, this compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for molecular engineering. With a precise molecular weight of 247.06 g/mol , its true value lies in the synthetic versatility afforded by its unique combination of bromo, fluoro, and methyl ester functionalities. For researchers in drug discovery and development, this compound serves as a key intermediate, enabling the efficient construction and optimization of novel therapeutic agents with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Abstract
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its specific arrangement of bromo and fluoro substituents on the phenyl ring offers unique electronic properties and steric influences, making it a key intermediate for introducing this moiety into larger, more complex molecules. This guide provides a comprehensive overview of its core physical properties, outlines standard methodologies for their characterization, and offers insights into the safe handling and storage of the compound. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently ascertain the identity and purity of their materials.
Compound Identification and Chemical Structure
Accurate identification is the cornerstone of any chemical investigation. This compound is identified by a unique set of identifiers that distinguish it from other isomers and related compounds.
Key Identifiers
A summary of the primary chemical identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 942282-41-9 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [2][3] |
| Molecular Weight | 247.06 g/mol | [1][2][3] |
| IUPAC Name | This compound | |
| InChI Key | GJSFSDMLTLWFQN-UHFFFAOYSA-N |
Chemical Structure Visualization
The structural arrangement of atoms dictates the compound's reactivity and physical characteristics. The diagram below illustrates the connectivity of this compound.
Caption: Chemical structure of this compound.
General Physical Properties
This section details the observable physical characteristics of the compound under standard laboratory conditions.
| Property | Description | Source(s) |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid. | |
| Odor | Data not available, but similar compounds can have a sharp, penetrating smell. | [4] |
| Purity (Typical) | 97-98% |
The variability in its reported physical state suggests that its melting point is near ambient room temperature. This necessitates careful observation upon receipt of the material.
Thermal Properties
While specific melting and boiling points are not consistently reported across commercial suppliers, standard methodologies can be employed for their determination.
Melting Point Determination
Rationale: Determining the melting point is a critical first step in verifying the identity and purity of a solid or semi-solid compound. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: If the sample is solid, crush a small amount into a fine powder. If semi-solid, cool the sample briefly to solidify it before crushing.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount of material (2-3 mm high) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish an approximate range).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal melts (completion of melting).
-
-
Reporting: Report the result as a temperature range from onset to completion.
Boiling Point Determination
Rationale: For liquid samples, the boiling point is a key physical constant. Given the compound's molecular weight and potential for decomposition at high temperatures, determination under reduced pressure is advisable.
Protocol: Micro Boiling Point Determination
-
Setup: Add 0.2-0.3 mL of the liquid sample to a small-diameter test tube.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Attach the test tube to a thermometer and heat the assembly in an oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
-
Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
Solubility Profile
Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation. Based on its structure—a moderately polar ester with a large, nonpolar halogenated aromatic ring—it is expected to be soluble in common organic solvents and poorly soluble in water.
Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Prepare a set of vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Addition: To each vial, add approximately 10 mg of this compound.
-
Observation at Room Temperature: Agitate each vial for 30 seconds. Observe and record whether the compound dissolves completely, partially, or not at all.
-
Observation with Heating: Gently warm the vials that showed partial or no solubility. Record any changes.
-
Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."
Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While specific spectra must be run on a per-sample basis for confirmation, the expected characteristics can be predicted from the known structure.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expected Analysis: The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule.[5][6] For this compound, one would expect to see the following signals:
-
Aromatic Region (~7.0-7.8 ppm): Three signals corresponding to the three protons on the phenyl ring. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be complex due to coupling with each other and with the fluorine atom.
-
Methylene Protons (~3.7 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the aromatic ring and the ester carbonyl.
-
Methyl Protons (~3.6 ppm): A singlet corresponding to the three protons of the methoxy (OCH₃) group.[6]
Infrared (IR) Spectroscopy
Expected Analysis: IR spectroscopy identifies the functional groups present in a molecule.[7]
-
C=O Stretch (Ester): A strong, sharp absorbance peak around 1735-1750 cm⁻¹ .
-
C-O Stretch (Ester): Two distinct peaks in the range of 1000-1300 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak peaks in the 1450-1600 cm⁻¹ region.
-
sp² C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .
-
sp³ C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .
Workflow for Physical Property Characterization
The logical flow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research.
Caption: A standard workflow for the physical characterization of a chemical sample.
Stability, Storage, and Handling
Storage and Stability
To ensure the long-term integrity of this compound, proper storage is crucial.
-
Recommended Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
-
Incompatibilities: Avoid contact with strong acids, bases, and strong oxidizing agents.[4][8]
Safety and Handling
This compound is associated with several hazards and requires careful handling to minimize exposure.[9]
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][12] Handle only in a well-ventilated area or a chemical fume hood.[9][12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]
-
Conclusion
This compound is a compound with well-defined, albeit not always publicly tabulated, physical properties. Its characterization relies on standard, verifiable laboratory techniques including melting point determination, solubility screening, and spectroscopic analysis. By following the methodologies and safety precautions outlined in this guide, researchers can confidently handle, identify, and utilize this important chemical intermediate in their synthetic endeavors, ensuring both the integrity of their results and the safety of their laboratory personnel.
References
- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. synzeal.com [synzeal.com]
- 12. lookchem.com [lookchem.com]
- 13. matrixscientific.com [matrixscientific.com]
"Methyl 2-(4-bromo-3-fluorophenyl)acetate" solubility data
An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromo-3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key chemical intermediate whose physicochemical properties, particularly its solubility, are critical for its effective use in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in both theoretical principles and practical methodologies. We present its key physicochemical parameters, including computationally predicted aqueous solubility and lipophilicity, and offer detailed, field-proven protocols for experimental solubility determination. This document is designed to serve as a vital resource for scientists, enabling informed decisions in experimental design, process optimization, and the development of novel pharmaceutical agents.
Introduction: A Profile of a Versatile Intermediate
This compound (CAS No. 942282-41-9) is a substituted phenylacetate ester that has emerged as a valuable building block in modern organic synthesis.[1] Its strategic combination of functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and a hydrolyzable methyl ester—makes it a highly versatile intermediate.[2]
In the pharmaceutical industry, the compound's derivatives are explored as potential drug candidates, particularly in the development of targeted therapies such as anticancer drugs.[2] The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the ester group can be readily converted to a carboxylic acid, amide, or other functional groups.[2]
Given its role as a precursor, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and formulation strategies, directly impacting reaction efficiency, yield, and purity.
The Theoretical Basis of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium. For a molecule like this compound, several factors govern this equilibrium:
-
Molecular Structure and Polarity: The compound possesses both nonpolar (the aromatic ring) and polar (the ester group) features. Its solubility is therefore highly dependent on the solvent's polarity. The presence of halogen atoms (Br and F) further influences its lipophilicity.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase, suggesting lower water solubility.
-
Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility in a given solvent.
-
Solvent-Solute Interactions: Favorable interactions, such as dipole-dipole interactions between the ester group and a polar solvent, enhance solubility. Conversely, a poor match between solute and solvent polarity will result in low solubility.
The General Solubility Equation (GSE) provides a theoretical framework for estimating aqueous solubility, linking it to lipophilicity (logP) and melting point (MP).[3] While various computational models exist, they all rely on these fundamental physicochemical principles.[4][5]
Physicochemical Profile and Solubility Data
A comprehensive understanding of a compound's properties is essential for its application. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 942282-41-9 | [6] |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | |
| Physical Form | Crystalline solid; Colorless to yellow liquid or semi-solid | [2] |
| Melting Point | 45-47 °C | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |
| Consensus LogP (o/w) | 2.8 | [7] |
| Predicted Aqueous Solubility (ESOL) | 0.201 mg/mL (LogS = -3.09) | [7] |
| Predicted Aqueous Solubility (Ali) | 0.496 mg/mL (LogS = -2.7) | [7] |
| Qualitative Aqueous Solubility | Poorly soluble in water | [2] |
| Qualitative Organic Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran | [2] |
The data indicates that this compound is a lipophilic molecule (Consensus LogP of 2.8) with low predicted aqueous solubility.[7] The relatively low melting point suggests that its crystal lattice energy is not excessively high, which is consistent with its moderate solubility in common organic solvents like ethyl acetate and THF.[2]
Protocols for Experimental Solubility Determination
While computational predictions are valuable for initial assessment, experimental determination provides the most reliable solubility data. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.
The Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality and Rationale: The core principle is to allow the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true maximum solubility under the specified conditions. The extended incubation with agitation ensures that the dissolution process is complete. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Experimental Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a clear glass vial. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate results, immediately filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.
-
Dilution: Create a series of accurate dilutions of the filtrate using the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a standard curve using known concentrations of the compound to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in appropriate units (e.g., mg/mL, mM).
Conclusion
This compound is a key synthetic intermediate with low intrinsic aqueous solubility and moderate solubility in common organic solvents. Its lipophilic character, indicated by a consensus LogP of 2.8, is the primary driver of this behavior. The provided physicochemical data and detailed experimental protocols offer drug development professionals the necessary tools to effectively handle this compound. Accurate and reliable solubility data, as obtained through the gold-standard Shake-Flask method, is a non-negotiable prerequisite for robust process development, reaction optimization, and the successful synthesis of next-generation pharmaceutical agents.
References
- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:942282-41-9 | Chemsrc [chemsrc.com]
- 7. CAS:942282-41-9, 2-(4-溴-3-氟苯基)乙酸甲酯-毕得医药 [bidepharm.com]
Spectral Analysis of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of bromo and fluoro substituents on the phenyl ring, in addition to the methyl ester functionality, imparts unique physicochemical properties and reactivity to the molecule. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and comparative data from analogous structures.
Molecular Structure and Key Features
The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and an acetic acid methyl ester group at the 1-position. The interplay of the electron-withdrawing effects of the halogen substituents and the ester group significantly influences the electronic environment of the aromatic and aliphatic protons and carbons, which is reflected in their respective spectral data.
Caption: Molecular structure of this compound.
Predicted Spectral Data and Interpretation
Due to the absence of a complete, publicly available experimental dataset for this compound, the following spectral data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 7.55 | d | ~ 8.5 | 1H | H-5 | Ortho-coupled to H-6. Deshielded by the adjacent bromine. |
| ~ 7.20 | dd | ~ 8.5, ~ 2.0 | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-2. |
| ~ 7.05 | d | ~ 2.0 | 1H | H-2 | Meta-coupled to H-6. Influenced by the ortho-fluorine. |
| 3.70 | s | - | 2H | -CH₂- | Singlet for the benzylic protons. |
| 3.65 | s | - | 3H | -OCH₃ | Singlet for the methyl ester protons. |
Rationale for Predictions: The predicted chemical shifts are extrapolated from data for compounds like Methyl 2-(4-bromophenyl)acetate and Methyl 2-(3-fluorophenyl)acetate. The electron-withdrawing nature of both bromine and fluorine will deshield the aromatic protons, shifting them downfield. The coupling constants are typical for ortho and meta relationships on a benzene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 171.0 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-3 | Directly attached to fluorine, showing a large one-bond C-F coupling. |
| ~ 138.0 | C-1 | Quaternary carbon attached to the acetate group. |
| ~ 133.0 | C-5 | Deshielded by the adjacent bromine. |
| ~ 126.0 (d, ³JCF ≈ 3 Hz) | C-6 | Meta to fluorine, showing a small coupling. |
| ~ 116.0 (d, ²JCF ≈ 22 Hz) | C-2 | Ortho to fluorine, showing a significant two-bond C-F coupling. |
| ~ 115.0 (d, ²JCF ≈ 25 Hz) | C-4 | Attached to bromine and ortho to fluorine, showing C-F coupling. |
| ~ 52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~ 40.0 | -CH₂- | Benzylic carbon. |
Rationale for Predictions: The predictions are based on established substituent effects on benzene ring chemical shifts. The most notable feature is the large coupling constant expected for the carbon directly bonded to fluorine (C-3) and smaller couplings for carbons at the ortho and meta positions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1200 | Strong | C-O stretch (ester) |
| ~ 1100 | Strong | C-F stretch |
| ~ 800-900 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 600-700 | Medium | C-Br stretch |
Rationale for Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The strong ester carbonyl stretch around 1740 cm⁻¹ is expected to be the most prominent feature.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic patterns for bromine-containing fragments.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Ion | Rationale for Formation |
| 262/264 | [M]⁺˙ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 203/205 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 183 | [M - Br]⁺ | Loss of a bromine radical. |
| 124 | [C₇H₄F]⁺ | Further fragmentation of the bromofluorophenyl fragment. |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |
Rationale for Predictions: The fragmentation pathways are predicted based on the stability of the resulting carbocations and radicals. The most common fragmentations for phenylacetates involve the loss of the ester group or cleavage of the benzylic bond.
Experimental Protocols
The following are standard protocols for the acquisition of spectral data for a compound like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a GC column for separation prior to introduction into the mass spectrometer.
-
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation and is highly recommended.
A Guide to the Structural Elucidation of Methyl 2-(4-bromo-3-fluorophenyl)acetate via Multinuclear NMR Spectroscopy
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(4-bromo-3-fluorophenyl)acetate. Aimed at researchers, chemists, and professionals in drug development, this document offers an in-depth, nucleus-by-nucleus prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. We delve into the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of electronegative halogen substituents on the spectral output. Furthermore, this guide presents a robust, field-proven protocol for sample preparation, data acquisition, and processing to ensure the generation of high-quality, reproducible NMR data for accurate structural verification.
Introduction: The Imperative for Structural Verification
This compound is a substituted phenylacetate derivative, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. Given its trifunctionalized aromatic ring, precise and unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed map of the molecular framework, including connectivity and stereochemistry. This guide serves as a practical reference for interpreting the complex spectral data of this specific molecule.
Molecular Structure and Key NMR-Active Nuclei
To facilitate a clear discussion, the atoms in this compound are systematically numbered as shown below. The key NMR-active nuclei for this molecule are ¹H, ¹³C, and the naturally abundant, spin-1/2 nucleus ¹⁹F.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals: three in the aromatic region corresponding to H2, H5, and H6, and two in the aliphatic region for the methylene (H7) and methyl (H9) protons. The analysis is based on standard chemical shift values and predictable spin-spin coupling patterns.[2]
Aliphatic Region (0-5 ppm)
-
H9 (Methyl Protons, -OCH₃): A singlet is expected around δ 3.7 ppm . The chemical shift is downfield due to the deshielding effect of the adjacent ester oxygen. As there are no adjacent protons, the signal will be a sharp singlet.
-
H7 (Methylene Protons, -CH₂-): A singlet is expected around δ 3.6 ppm . These protons are deshielded by both the aromatic ring and the carbonyl group. With no adjacent protons, this signal will also appear as a singlet.
Aromatic Region (6.5-8.5 ppm)
The aromatic region will be the most complex due to both homo- and heteronuclear coupling. The electron-withdrawing effects of fluorine and bromine, along with their positions, dictate the chemical shifts.
-
H6: This proton is ortho to the alkyl substituent and meta to both halogens. It is expected to be the most upfield of the aromatic protons, appearing around δ 7.15-7.25 ppm . It will be coupled to H5 (ortho, J ≈ 8.0 Hz) and H2 (meta, J ≈ 2.0 Hz), resulting in a doublet of doublets (dd) .
-
H2: This proton is ortho to the fluorine atom. The strong ortho H-F coupling will be a dominant feature. It is expected to appear around δ 7.25-7.35 ppm . It will be coupled to the fluorine (ortho, J ≈ 8-10 Hz) and H6 (meta, J ≈ 2.0 Hz), giving rise to a doublet of doublets (dd) .
-
H5: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be the most downfield aromatic proton, appearing around δ 7.45-7.55 ppm . It will be coupled to H6 (ortho, J ≈ 8.0 Hz) and the fluorine atom (meta, J ≈ 5-7 Hz). This will likely result in a triplet-like doublet of doublets (ddd or t) , often appearing as a triplet if J_H5-H6 ≈ J_H5-F.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is expected to show 9 distinct signals, as all carbon atoms are in unique chemical environments. The presence of fluorine will introduce C-F coupling, which can be observed as splitting in the signals of carbons close to the fluorine atom.[3][4]
| Carbon Atom(s) | Hybridization | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C9 (-OCH₃) | sp³ | ~52 | Singlet | Typical for a methyl ester.[5] |
| C7 (-CH₂-) | sp³ | ~40 | Singlet | Aliphatic carbon attached to an aromatic ring and carbonyl. |
| C6 | sp² | ~116 | Doublet (²J_CF ≈ 20-25 Hz) | Ortho to C-F bond, shielded by fluorine's inductive effect. |
| C5 | sp² | ~133 | Doublet (³J_CF ≈ 5-10 Hz) | Meta to fluorine, less affected by coupling. |
| C4 (C-Br) | sp² | ~115 | Doublet (³J_CF ≈ 3-5 Hz) | Heavy atom effect of bromine causes shielding. |
| C3 (C-F) | sp² | ~160 | Doublet (¹J_CF ≈ 245-255 Hz) | Directly attached to fluorine, large one-bond coupling and strong deshielding.[3] |
| C2 | sp² | ~125 | Doublet (²J_CF ≈ 15-20 Hz) | Ortho to C-F bond. |
| C1 | sp² | ~138 | Doublet (⁴J_CF ≈ 2-4 Hz) | Ipso-carbon to the substituent, deshielded. |
| C8 (C=O) | sp² | ~170 | Singlet | Typical chemical shift for an ester carbonyl carbon. |
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment. A single signal is expected for the one fluorine atom in the molecule.
-
Chemical Shift: The chemical shift for an aryl fluoride is typically in the range of δ -110 to -120 ppm (relative to CFCl₃ at 0 ppm).
-
Multiplicity: The fluorine signal will be split by the neighboring protons. It is coupled to H2 (ortho, ³J_HF ≈ 8-10 Hz) and H5 (meta, ⁴J_HF ≈ 5-7 Hz). This will result in a doublet of doublets (dd) .
Experimental Protocol for High-Resolution NMR
Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, interpretable NMR spectra. This protocol is designed to be self-validating, minimizing common sources of error like poor shimming or sample contamination.[6][7][8]
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is the foundation of a good spectrum. Using the correct amount of material ensures a good signal-to-noise ratio, while a deuterated solvent avoids large interfering solvent peaks in ¹H NMR.[7][9]
-
Procedure:
-
Accurately weigh the sample: ~5-10 mg for ¹H NMR or ~20-50 mg for ¹³C NMR.[8]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.[10]
-
Ensure the sample is fully dissolved. If any particulate matter remains, it will degrade spectral quality by interfering with magnetic field homogeneity.[6][8]
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any suspended solids.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
-
Data Acquisition:
-
Rationale: This stage involves optimizing the spectrometer for the specific sample to achieve the best possible resolution and sensitivity.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time.
-
Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.
-
Tuning: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H, ¹³C) to ensure maximum signal transfer.
-
Set appropriate acquisition parameters. For ¹H NMR, 8-16 scans are often sufficient. For the less sensitive ¹³C nucleus, several hundred or thousand scans may be required.
-
Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.[11]
-
-
-
Data Processing:
-
Rationale: The raw FID signal is a time-domain waveform that must be mathematically converted into the familiar frequency-domain spectrum.[12][13]
-
Procedure:
-
Fourier Transformation: The FID is converted into a frequency spectrum using the Fourier Transform (FT) algorithm.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive and have a correct, symmetrical shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis (ppm) is calibrated by setting the peak for the internal standard, Tetramethylsilane (TMS), to δ 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.
-
-
Conclusion
The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous method for the structural confirmation of this compound. The key identifying features include the characteristic singlet signals for the methylene and methyl groups in the ¹H spectrum, the complex but predictable doublet-of-doublets pattern in the aromatic region arising from H-H and H-F coupling, and the large one-bond C-F coupling constant observed in the ¹³C spectrum. By following the detailed experimental protocol outlined, researchers can reliably generate high-quality data to validate the structure of this important synthetic intermediate.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
- 6. organomation.com [organomation.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Technical Guide to the Safe Handling of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 1000340-27-0). As a halogenated phenylacetate derivative, this compound is likely utilized as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its chemical structure necessitates a rigorous adherence to safety protocols to mitigate potential health risks. This guide is designed to provide the field-proven insights and technical data necessary for its safe use in a laboratory setting.
Core Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this compound involve acute toxicity through multiple exposure routes, as well as irritation to the skin, eyes, and respiratory system.[1] A detailed breakdown of its GHS classification provides the foundational knowledge for all subsequent handling and control measures.
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Skin Sensitisation | Category 1A | H317 | May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning
Precautionary Statements: Adherence to the following precautionary statements is mandatory for the safe handling of this compound.[1]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fumes.[1] |
| P264 | Wash all exposed external body areas thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
Exposure Controls and Personal Protection
Effective risk management follows the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE). The following diagram illustrates this principle, which must be applied when working with this compound.
Caption: The Hierarchy of Controls for mitigating chemical exposure.
Engineering Controls
The causality behind requiring robust engineering controls is the compound's designated inhalation hazard (H332, H335).[1] The primary objective is to contain the solid (dust) or any potential vapors at the source.
-
Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any spills.[2]
-
Ventilation: The laboratory must be equipped with adequate general exhaust ventilation to maintain safe airborne concentrations and prevent accumulation in hollows or sumps.[1][3]
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be selected based on the specific hazards of skin contact (H312, H315, H317) and serious eye irritation (H319).[1]
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][5][6]
-
Skin and Body Protection:
-
Gloves: Wear impervious chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of after contamination in accordance with laboratory best practices.[4][6]
-
Lab Coat/Clothing: A full-coverage lab coat or chemical-resistant suit is required to prevent skin exposure.[1][6] Contaminated work clothes should be laundered separately before reuse.[1]
-
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[5]
Safe Handling and Storage Protocols
Precautions for Safe Handling
Good occupational work practice is essential to minimize exposure.[1]
-
Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in the designated work area.[1]
-
Ensure containers are kept securely sealed when not in use.[1]
-
Avoid physical damage to containers.[1]
-
Wash hands thoroughly with soap and water after handling the material.[1]
Conditions for Safe Storage
The primary goal of storage is to maintain the compound's integrity while preventing accidental release or reaction.
-
Location: Store in a cool, dry, and well-ventilated area.[1][4] The storage area should be locked to restrict access.[1]
-
Containers: Store in original, tightly closed containers.[1][3] Ensure all containers are clearly labeled and regularly inspected for leaks.[1]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]
Emergency Response Protocols
Rapid and correct response during an emergency is critical.
First-Aid Measures
The following protocols are based on the compound's acute toxicity and irritant properties.[1]
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Accidental Release Measures (Spills)
-
Initial Response: Evacuate unnecessary personnel from the area.[6] Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described in Section 2, including a dust respirator, gloves, and eye protection.[1]
-
Containment & Cleanup:
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Carefully sweep up, shovel, or vacuum the spilled solid.[1]
-
Place the collected material into a clearly labeled, sealed container for disposal.[1][6]
-
Wash the spill area down with a large amount of water and prevent runoff from entering drains.[1]
-
If contamination of drains or waterways occurs, immediately advise emergency services.[1]
-
Fire-Fighting Measures
-
Extinguishing Media: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: The compound is non-combustible, but its container may burn in a fire.[1] Thermal decomposition may emit corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][3]
-
Fire-Fighting Actions:
-
Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gloves.[1]
-
If safe to do so, remove containers from the path of the fire.[1]
-
Cool fire-exposed containers with a water spray from a protected location.[1]
-
Physicochemical Data
The following properties have been reported for this compound. Note that comprehensive data is limited.
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Molecular Formula | C9H8BrFO2 | [3] |
| Molecular Weight | 247.06 g/mol | [3] |
| Boiling Point | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [3] |
Disposal Considerations
Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.
-
Dispose of unused product and contaminated packaging at an authorized hazardous or special waste collection point.[1]
-
Do not allow the product to enter drains, waterways, or soil.[3]
-
All disposal practices must be in accordance with local, state, and federal regulations.[1]
References
Navigating the Sourcing of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the quality and reliability of starting materials are paramount. This guide provides an in-depth technical overview of sourcing Methyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in the synthesis of various biologically active molecules. We will delve into the nuances of supplier selection, quality assessment, and the critical role this seemingly simple molecule plays in the quest for novel therapeutics.
The Strategic Importance of this compound in Medicinal Chemistry
This compound, with its strategically positioned bromine and fluorine atoms on the phenyl ring, serves as a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the fluorine atom can significantly influence the physicochemical properties of a final drug candidate, such as its metabolic stability and binding affinity to target proteins. The bromine atom, on the other hand, provides a convenient handle for a variety of cross-coupling reactions, including the Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.
While specific proprietary syntheses are often closely guarded, the literature suggests that derivatives of this compound are explored as potential drug candidates, for instance, in the development of certain anticancer drugs where the structure can be modified to enhance the drug's ability to target cancer cells and improve its therapeutic index.
Commercial Suppliers: A Comparative Analysis
The selection of a commercial supplier for a critical raw material like this compound should be a meticulous process, balancing cost-effectiveness with stringent quality requirements. Below is a comparative table of several prominent suppliers, compiled from publicly available data. It is crucial to note that specifications can change, and direct inquiry with the suppliers for the latest information and a Certificate of Analysis (CoA) for a specific lot is always recommended.
| Supplier | Product Number (Example) | Purity Specification | Physical Form | Storage Temperature |
| Sigma-Aldrich | AMBH9884C25C (Ambeed) | 98% | Colorless to Yellow Liquid or Semi-Solid or Solid | Room Temperature |
| BLDpharm | BD296939 | Information available upon request | - | Cold-chain transportation may be required[1] |
| Achmem | AMCS019665 | Information available upon request | - | Room Temperature[2] |
| ChemShuttle | - | Information available upon request | Crystalline solid | Room Temperature |
The Imperative of Quality: Beyond the Purity Percentage
While a high purity percentage is a primary consideration, a deeper dive into the quality of this compound is essential for ensuring the reproducibility of your research and the safety of potential drug candidates. The regulatory landscape for pharmaceutical starting materials is rigorous for good reason. Regulatory bodies like the FDA and international guidelines such as ICH Q7 for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) emphasize the critical need for thorough qualification of all raw materials.
Potential Impurities and Their Origins
The synthesis of substituted phenylacetic acids can involve several routes, each with a unique potential impurity profile. A common approach involves the esterification of the corresponding carboxylic acid. For instance, a general method for synthesizing similar compounds involves the reaction of the acid with methanol in the presence of a catalyst like concentrated sulfuric acid[3].
Potential impurities in this compound could include:
-
Isomeric Impurities: Incomplete regioselectivity during the bromination or fluorination of the aromatic ring can lead to the formation of other positional isomers.
-
Starting Material Residues: Unreacted 4-bromo-3-fluorophenylacetic acid or other precursors.
-
By-products from Synthesis: Depending on the synthetic route, by-products from side reactions can be present. For example, in syntheses involving Grignard reagents, biphenyl derivatives can be a common impurity.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A Framework for Quality Assessment: A Practical Protocol
Upon receiving a shipment of this compound, a comprehensive quality assessment is crucial. The following protocol outlines a systematic approach to verifying the identity, purity, and overall quality of the material.
Documentation Review
Begin by meticulously reviewing the supplier's Certificate of Analysis (CoA). This document should provide key information, including:
-
Product Name and CAS Number (942282-41-9)
-
Lot Number
-
Purity (typically determined by HPLC or GC)
-
Identity Confirmation (e.g., by ¹H NMR)
-
Date of Analysis and Expiration Date
Physical Inspection
Visually inspect the material for any inconsistencies with the supplier's description. Note the color, physical state (liquid, solid, or semi-solid), and ensure the container is properly sealed and labeled.
Analytical Verification
Independent analytical testing is the cornerstone of robust quality control.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities suspected.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used for similar compounds[4].
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 30% B
-
30-35 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Experimental Protocol: Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule and identifying any organic impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
-
¹³C NMR: The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.
-
While a specific, publicly available, fully assigned spectrum for this exact molecule is not readily found in the search results, spectral data for analogous compounds can provide a reference for expected chemical shifts and coupling constants[5][6][7][8].
Supplier Selection and Qualification Workflow
The process of selecting and qualifying a supplier is a critical workflow for any research or development program. The following diagram illustrates a logical sequence of steps to ensure the procurement of high-quality materials.
Caption: A workflow for the selection and qualification of a chemical supplier.
Conclusion
The procurement of this compound is more than a simple transaction; it is a critical step in the drug discovery and development pipeline. A thorough understanding of its chemical properties, potential impurities, and the analytical methods for its quality assessment is indispensable for researchers and scientists. By implementing a robust supplier qualification process and rigorous in-house quality control, you can ensure the integrity of your research and the quality of the life-changing medicines of tomorrow.
References
- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. cipac.org [cipac.org]
- 5. rsc.org [rsc.org]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
"Methyl 2-(4-bromo-3-fluorophenyl)acetate" material safety data sheet
An In-Depth Technical Guide to the Material Safety of Methyl 2-(4-bromo-3-fluorophenyl)acetate
This guide provides a comprehensive safety and handling framework for this compound (CAS No. 942282-41-9). Moving beyond the standard Safety Data Sheet (SDS) format, this document synthesizes regulatory data with practical, field-proven insights to ensure its safe application in a research and development setting. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each safety recommendation to empower researchers with a deep understanding of risk mitigation.
Section 1: Compound Profile and Physicochemical Characteristics
This compound is a substituted phenylacetate derivative commonly utilized as a building block in medicinal chemistry and organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 942282-41-9 | [1][2][3][4] |
| Molecular Formula | C9H8BrFO2 | [1][3][4] |
| Molecular Weight | 247.06 g/mol | [3][4] |
| IUPAC Name | methyl (4-bromo-3-fluorophenyl)acetate | [1] |
| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][4] |
Section 2: The Hazard Landscape: A Synthesis of GHS Classifications
The Globally Harmonized System (GHS) provides a clear picture of the potential risks associated with this compound. It is classified as a substance that is harmful and a notable irritant, with the potential to act as a skin sensitizer.[5] The signal word for this chemical is "Warning".[1][3]
The primary hazards are summarized by the following GHS hazard statements:
The following diagram illustrates the interconnected nature of these hazards, stemming from the compound's intrinsic chemical properties and affecting multiple routes of exposure.
Caption: Interrelationship of Hazard Categories and Exposure Routes.
Expert Insight: The presence of both irritant (H315) and sensitizer (H317) classifications for skin contact is critical.[5] Initial contact may cause reversible irritation. However, repeated or prolonged exposure can trigger an immune response in susceptible individuals, leading to contact dermatitis.[5] This underscores the necessity of rigorous skin protection protocols.
Section 3: Risk Mitigation Framework: Engineering Controls and PPE
A multi-layered approach to safety, grounded in the hierarchy of controls, is essential. The primary focus must be on engineering controls to minimize exposure, supplemented by mandatory personal protective equipment (PPE).
1. Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a properly functioning chemical fume hood.[6] This is a non-negotiable control.
-
Causality: The compound's potential to cause respiratory irritation (H335) and harm if inhaled (H332) makes localized exhaust ventilation essential to capture vapors or aerosols at the source, protecting the user's breathing zone.[3][5]
2. Personal Protective Equipment (PPE) Protocol The selection and use of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum.[5] When there is a risk of splashing, chemical splash goggles are required.
-
Causality: This compound causes serious eye irritation (H319), and direct contact can lead to significant damage.[5] Standard prescription glasses are not a substitute for safety eyewear.
-
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before each use.[7] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.
-
Causality: The compound is harmful in contact with skin (H312), causes irritation (H315), and can provoke an allergic reaction (H317).[5] A robust barrier is the only way to prevent dermal exposure.
-
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, if engineering controls fail or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
-
Causality: This provides a necessary safeguard against inhalation hazards (H332, H335) in non-routine situations.[5]
-
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This workflow provides a systematic approach to handling this compound, from preparation to cleanup. Adherence to this SOP is critical for minimizing risk.
Caption: Step-by-step workflow for safe laboratory handling.
Key Handling Precautions:
-
Avoid all personal contact, including inhalation.[5]
-
Keep containers securely sealed when not in use to prevent the release of vapors.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Contaminated work clothing should not be allowed out of the laboratory and should be laundered separately.[5]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is crucial.
1. Accidental Release Measures
-
Minor Spill (in a fume hood):
-
Ensure personal protective equipment is worn.[5]
-
Absorb liquid with an inert material (e.g., vermiculite, sand, or earth). For solid material, carefully sweep or vacuum up, avoiding dust generation.[5]
-
Place the contaminated material into a clean, dry, sealable, and appropriately labeled container for chemical waste disposal.[5]
-
Wipe down the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
2. Exposure Response and First Aid The following decision tree outlines the immediate actions required following personal exposure.
Caption: Decision tree for first aid response to exposure.
-
Note to Physician: Treat symptomatically.[5]
Section 6: Storage, Stability, and Disposal
1. Conditions for Safe Storage Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Protect containers from physical damage and check regularly for leaks.[5]
-
Store away from incompatible materials and foodstuff containers.[5] While specific incompatibilities are not listed as "known," it is good practice to store it away from strong oxidizing agents, acids, and bases.[5][10]
2. Waste Management Protocol
-
All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste.
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.
References
- 1. This compound | 942282-41-9 [sigmaaldrich.com]
- 2. This compound | CAS#:942282-41-9 | Chemsrc [chemsrc.com]
- 3. achmem.com [achmem.com]
- 4. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. matrixscientific.com [matrixscientific.com]
- 7. lookchem.com [lookchem.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. We present a primary, field-tested protocol based on the Fischer esterification of 4-bromo-3-fluorophenylacetic acid. Additionally, alternative synthetic strategies, including the Willgerodt-Kindler reaction, are discussed to provide a comprehensive overview for researchers. This guide emphasizes experimental causality, safety, and reproducibility to ensure reliable outcomes in a laboratory setting.
Introduction: Significance of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms on the phenyl ring provides specific steric and electronic properties, making it a crucial intermediate for creating complex molecules with potential therapeutic applications. The bromo- and fluoro-substituents offer sites for further functionalization, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Primary Synthetic Pathway: Fischer Esterification
The most direct and economically viable method for the synthesis of this compound is the Fischer esterification of commercially available 4-bromo-3-fluorophenylacetic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for preparing methyl esters.
Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of water to yield the final ester product. The reaction is reversible, and an excess of the alcohol reactant is often used to drive the equilibrium towards the product side.
Experimental Protocol
Materials:
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate (for extraction)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be done slowly, preferably in an ice bath.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause CO2 evolution.
-
Remove the bulk of the methanol using a rotary evaporator.
-
To the remaining residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
The neutralization step with sodium bicarbonate should be performed slowly to control the effervescence.
-
Always work in a well-ventilated area.
Alternative Synthetic Strategy: The Willgerodt-Kindler Reaction
Overview of the Willgerodt-Kindler Pathway
This multi-step synthesis would commence with 1-(3-bromo-4-fluorophenyl)ethan-1-one.[6] The ketone is reacted with an amine (typically morpholine) and elemental sulfur to form a thioamide.[4] Subsequent hydrolysis of the thioamide yields 4-bromo-3-fluorophenylacetic acid, which can then be esterified as described in the primary protocol.
Workflow Diagram
References
- 1. 942282-40-8 Cas No. | 4-Bromo-3-fluorophenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 2. 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chembk.com [chembk.com]
The Versatile Intermediate: Methyl 2-(4-bromo-3-fluorophenyl)acetate in Modern Synthetic Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and bromine moieties into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. Methyl 2-(4-bromo-3-fluorophenyl)acetate has emerged as a pivotal building block, offering a trifecta of reactive sites that empower chemists to forge complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of this versatile intermediate, from its synthesis and characterization to its application in cornerstone cross-coupling reactions.
Compound Profile and Safety Considerations
This compound is a crystalline solid or liquid at room temperature with the molecular formula C₉H₈BrFO₂.[1][2] Its structure is characterized by a phenyl ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and an acetate methyl ester group at the 2-position. This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 942282-41-9 | [2] |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [2] |
| Appearance | Colorless to yellow liquid or semi-solid | [2] |
| Storage | Sealed in a dry place at room temperature | [2] |
Safety is paramount when handling this reagent. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of the Intermediate
The preparation of this compound is typically achieved through a two-step process starting from a readily available substituted toluene. The synthesis involves the bromination of the benzylic position followed by the formation of the corresponding acetic acid and subsequent esterification. A representative synthetic workflow is outlined below.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid
This protocol outlines the synthesis of the carboxylic acid precursor.
Materials:
-
4-Bromo-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄)
-
Water
Step 1: Benzylic Bromination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-fluorotoluene (1.0 equiv) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-fluorobenzene.
Step 2: Cyanation
-
Dissolve the crude benzylic bromide from the previous step in DMSO.
-
Carefully add sodium cyanide (1.2 equiv) in portions, monitoring the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-(4-bromo-3-fluorophenyl)acetonitrile.
Step 3: Hydrolysis
-
To the crude nitrile, add a mixture of water and sulfuric acid.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC).
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-bromo-3-fluorophenyl)acetic acid, which can be purified by recrystallization.
Protocol 2: Fischer Esterification
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials:
-
2-(4-bromo-3-fluorophenyl)acetic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equiv) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound. The crude product can be purified by column chromatography on silica gel.
Application as a Synthetic Intermediate
The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid (Exemplary)
This protocol is a representative procedure and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, forming arylamines from aryl halides and primary or secondary amines.[5][6]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 4: Buchwald-Hartwig Amination with Aniline (Exemplary)
This protocol is a representative procedure and may require optimization for different amines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add anhydrous toluene and stir for a few minutes to pre-form the catalyst.
-
Add this compound and aniline.
-
Seal the tube and heat the reaction mixture to 80-110 °C, with stirring, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of this compound.
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the benzylic protons (~3.6 ppm), and aromatic protons in the region of 7.0-7.6 ppm. |
| ¹³C NMR | Resonances for the ester carbonyl carbon (~170 ppm), the aliphatic carbons of the acetate group, and the aromatic carbons, with characteristic C-F and C-Br couplings. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹), and bands corresponding to C-H, C-F, and C-Br stretching and bending vibrations. |
Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used. It is always recommended to acquire and interpret the full spectra for definitive structure elucidation.
Conclusion
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its utility as a precursor for a multitude of complex molecules underscores its importance in the fields of medicinal chemistry and materials science. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of this valuable intermediate.
References
Strategic Derivatization of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Abstract
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a versatile synthetic building block prized in drug discovery and materials science. Its utility stems from the orthogonal reactivity of its functional groups: a methyl ester amenable to hydrolysis and amidation, and a strategically positioned bromo-fluoroaromatic ring. The bromine atom serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular architectures. This guide provides an in-depth analysis of the core reactivity of this scaffold and details robust, field-tested protocols for its derivatization through key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as ester hydrolysis. The causality behind experimental choices, optimization strategies, and analytical validation are discussed to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, the efficiency of a drug discovery or materials development program is often dictated by the strategic choice of its core building blocks. This compound emerges as a high-value intermediate due to its pre-installed functional handles, which allow for controlled, sequential modifications.
-
The Aryl Halide Handle: The bromine atom at the C4 position is the primary site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the adjacent electron-withdrawing fluorine atom at C3, which can influence the rates of oxidative addition to the palladium catalyst.
-
The Ester Functionality: The methyl ester provides a latent carboxylic acid. This group is generally stable to the conditions of most cross-coupling reactions, allowing for late-stage diversification via hydrolysis followed by amide bond formation or other carboxylic acid-specific chemistry.
This combination allows for a modular approach to library synthesis, where the aromatic core can be elaborated first, followed by modification of the acetic acid side chain.
Caption: Structure of this compound.
Core Derivatization Pathways: A Strategic Workflow
The true power of this reagent lies in the ability to selectively address its functional groups. The most common and robust strategy involves derivatization at the C-Br bond first, leveraging the vast toolkit of palladium catalysis, followed by modification of the ester.
Caption: General workflow for the sequential derivatization.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl or vinyl-aryl structures. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. Its robustness, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice reaction for library synthesis.
Expertise & Causality:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, air-stable Pd(0) precatalyst that is effective for many standard couplings. For more challenging substrates, catalyst systems generated in situ from a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand (like SPhos or XPhos) can offer superior performance.
-
Base Selection: An inorganic base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, and to facilitate the final reductive elimination step. Sodium carbonate (Na₂CO₃) is a common, cost-effective choice. Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Detailed Experimental Protocol:
Reaction: this compound with Phenylboronic Acid
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 261 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and sodium carbonate (2.5 eq, 265 mg, 2.5 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Methyl 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetate.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Reliable, commercially available Pd(0) source. |
| Ligand | PPh₃ (internal) | Sufficient for this activated aryl bromide. |
| Base | Na₂CO₃ (2.5 eq) | Standard, effective base for activating the boronic acid. |
| Solvent | Dioxane/H₂O (4:1) | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Typical Yield | 85-95% | Expected range for this type of standard coupling. |
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, many of which are nitrogen-containing heterocycles or anilines.
Expertise & Causality:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ (a stable Pd(0) source) and a biarylphosphine ligand like BINAP or a dialkylbiarylphosphine like tBuXPhos. The ligand's steric bulk promotes the crucial C-N reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate most amines without competing in the reaction.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol:
Reaction: this compound with Morpholine
-
Reagent Preparation: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Pre-formation (optional but recommended): In a separate vial, add Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol) and BINAP (0.04 eq, 25 mg, 0.04 mmol) in toluene (2 mL). Stir for 10 minutes.
-
Main Reaction Setup: To the Schlenk tube containing the base, add this compound (1.0 eq, 261 mg, 1.0 mmol). Add the pre-formed catalyst solution via syringe.
-
Reagent Addition: Add morpholine (1.2 eq, 105 µL, 1.2 mmol) followed by anhydrous toluene (8 mL).
-
Reaction Execution: Seal the tube and heat in a preheated oil bath at 100 °C for 16-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield Methyl 2-(3-fluoro-4-morpholinophenyl)acetate.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Air-stable and reliable Pd(0) precursor. |
| Ligand | BINAP (4 mol%) | Bulky phosphine that facilitates C-N bond formation. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base essential for the catalytic cycle. |
| Solvent | Toluene (anhydrous) | Anhydrous, high-boiling solvent suitable for the reaction. |
| Temperature | 100 °C | Higher temperature is often needed for C-N coupling. |
| Typical Yield | 75-90% | Good to excellent yields are expected with an optimized system. |
Protocol III: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is unique in its use of a dual-catalyst system, employing both palladium and copper(I).
Expertise & Causality:
-
Dual Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. The copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent itself.
-
Reaction Conditions: The reaction must be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction catalyzed by copper in the presence of oxygen.
Detailed Experimental Protocol:
Reaction: this compound with Phenylacetylene
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq, 261 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol), and Copper(I) iodide (CuI) (0.04 eq, 8 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed triethylamine (Et₃N, 10 mL) via syringe, followed by phenylacetylene (1.1 eq, 120 µL, 1.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 12 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate) to obtain Methyl 2-(3-fluoro-4-(phenylethynyl)phenyl)acetate.
Protocol IV: Ester Hydrolysis for a Carboxylic Acid Handle
Converting the methyl ester to a carboxylic acid is a fundamental step that opens up a vast new set of possible derivatizations, most notably amide bond couplings.
Expertise & Causality:
-
Reagent Choice: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is the most common method. LiOH is often preferred as it can sometimes lead to cleaner reactions with fewer side products.
-
Solvent System: A mixed solvent system, such as tetrahydrofuran (THF) and water, is used to ensure the solubility of both the ester starting material and the hydroxide base. Methanol can also be included to aid solubility.
-
Acidic Workup: The reaction initially forms the carboxylate salt. A crucial final step is acidification (e.g., with 1M HCl) to protonate the salt and precipitate the neutral carboxylic acid product.
Detailed Experimental Protocol:
Reaction: Hydrolysis of Methyl 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetate
-
Reaction Setup: Dissolve the starting ester (1.0 eq, e.g., 258 mg, 1.0 mmol) in a mixture of THF (8 mL) and water (4 mL) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 126 mg, 3.0 mmol).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (10 mL). Cool the flask in an ice bath and slowly acidify the solution to pH ~2 by adding 1M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid, 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, which is often a solid and may not require further chromatographic purification.
Application Notes and Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to Suzuki Coupling Reactions with Methyl 2-(4-bromo-3-fluorophenyl)acetate
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. As a key building block in medicinal chemistry and materials science, understanding the nuances of its reactivity is paramount. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of the Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[3][4]
Our substrate of focus, This compound (CAS 942282-41-9)[5], presents a unique combination of structural features that influence its reactivity:
-
Aryl Bromide : The C-Br bond serves as the electrophilic site for the palladium catalyst. Its reactivity is generally intermediate between more reactive iodides and less reactive chlorides.[6]
-
Ortho-Fluoro Substituent : The fluorine atom is a strongly electron-withdrawing group. Its position ortho to the bromine atom activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle, which can facilitate the reaction.[7][8]
-
Methyl Ester Moiety : This group is susceptible to hydrolysis under strongly basic conditions.[9] Therefore, the choice of base is a critical parameter that must be carefully managed to preserve the integrity of the final product.
This guide will dissect these features to provide a logical framework for reaction design and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4] The electron-withdrawing fluorine atom on the aromatic ring enhances the electrophilicity of the carbon center, facilitating this step.[8]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12][13] The halide or other ligand on the palladium is displaced in this process.
-
Reductive Elimination : The two organic groups (from the aryl halide and the boronic acid) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Optimizing Key Experimental Parameters
The success of the coupling reaction hinges on the judicious selection of four key components: catalyst, base, solvent, and the boronic acid partner.
A. The Palladium Catalyst and Ligand
The ligand sphere around the palladium atom is crucial for stabilizing the catalyst and modulating its reactivity. For aryl bromides, especially those that are electronically activated like our substrate, a wide range of catalysts are effective.
-
Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, reliable choice that is often used directly as the active Pd(0) source.[10]
-
Modern Ligands : Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), are highly effective.[9] They promote the oxidative addition and reductive elimination steps. These are typically used with a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.
-
Palladacycles & Pre-catalysts : Air-stable palladacycle pre-catalysts, like the PEPPSI series, or complexes with bidentate ligands such as dppf (in Pd(dppf)Cl₂) offer excellent activity and are often preferred in industrial settings for their robustness.[7][14]
B. The Critical Role of the Base
The base is arguably the most critical variable when working with an ester-containing substrate. Its primary role is to activate the boronic acid for transmetalation.[12] However, a base that is too strong or nucleophilic can cause saponification (hydrolysis) of the methyl ester.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most common and generally effective bases.[3][12] Cesium carbonate is more soluble in organic solvents and often gives superior results, albeit at a higher cost. They offer a good balance of reactivity and compatibility with the ester.
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is an excellent choice for preventing ester hydrolysis while effectively promoting the reaction.[12]
-
Fluorides (KF) : Powdered potassium fluoride is a milder option, specifically recommended for reactions with base-sensitive functional groups like esters.[9]
-
Hydroxides (NaOH, KOH) : These should generally be avoided due to the high risk of rapid ester hydrolysis, especially at the elevated temperatures often required for Suzuki couplings.
C. Solvent Selection
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are very common.[3][7]
-
Ethereal Solvents : 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices. They are polar enough to dissolve the palladium complexes and are often used with water to dissolve the inorganic base.[7][15]
-
Aromatic Solvents : Toluene is a high-boiling, non-polar solvent that is also widely used, often in a biphasic mixture with water.[7]
-
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be used but may lead to more side reactions at high temperatures.[7]
Degassing the solvent (e.g., by sparging with argon or nitrogen) before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]
Data Summary: Illustrative Condition Screening
The following table summarizes typical conditions for the Suzuki coupling of an activated aryl bromide like this compound with a generic arylboronic acid. Yields are illustrative and highly dependent on the specific coupling partner.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference Insight |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Good to Excellent | Standard, reliable conditions.[10] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | Excellent | Buchwald ligands are highly active. K₃PO₄ is ideal for ester protection.[16] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | THF | 80 | Excellent | Highly active system allowing for lower temperatures.[9] |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | Good | Robust catalyst, easy to handle.[17] |
Detailed Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. This compound | 942282-41-9 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
The Strategic Utility of Methyl 2-(4-bromo-3-fluorophenyl)acetate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Methyl 2-(4-bromo-3-fluorophenyl)acetate stands out as a pivotal intermediate, offering medicinal chemists a versatile scaffold ripe for elaboration. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and an ester for further derivatization—provides a powerful toolkit for accessing novel chemical space. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of targeted therapeutics.
The Architectural Advantage: Deconstructing the Moiety
The 4-bromo-3-fluorophenyl motif is not a random assortment of halogens; it is a carefully considered arrangement that imparts distinct advantages in drug design.
-
The Bromine Handle: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, through reactions like the Suzuki-Miyaura and Sonogashira couplings. This modularity is crucial for exploring structure-activity relationships (SAR) during lead optimization. The introduction of bromine into a molecule can also favorably influence drug-target interactions through the formation of halogen bonds, which can enhance binding affinity and selectivity.[1][2]
-
The Fluorine Modulator: The strategic placement of a fluorine atom at the 3-position exerts a profound influence on the molecule's physicochemical properties. As a highly electronegative atom, fluorine can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the target protein. The 4-fluoro substitution pattern is a common strategy to improve metabolic stability and pharmacokinetic profiles of drug candidates.
-
The Phenylacetate Core: The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a key pharmacophore in many biologically active molecules.
Application Spotlight: Synthesis of a Phenylacetamide-Based Kinase Inhibitor Intermediate
A prime example of the utility of this compound is in the synthesis of key intermediates for targeted cancer therapies, such as Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is a hallmark of many cancers.[3][4] The N-phenylacetamide scaffold is a common feature in many kinase inhibitors.
The following section details a synthetic pathway to a key intermediate, N-(3-fluorophenyl)-2-(4-amino-3-fluorophenyl)acetamide , a precursor for a class of potent Aurora kinase B inhibitors. This multi-step synthesis leverages the unique reactivity of each functional group on the starting material.
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound to a key kinase inhibitor intermediate.
Detailed Experimental Protocols
These protocols are provided as a guide and may require optimization based on specific laboratory conditions and substrate batches.
Protocol 1: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the synthesis of arylamines from aryl halides with high efficiency and functional group tolerance.[5][6]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of an amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 263.07 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Benzophenone imine (Ammonia equivalent) | 181.24 | 1.2 | 1.2 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (263 mg, 1.0 mmol) and benzophenone imine (217.5 mg, 1.2 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting imine is then hydrolyzed by stirring with 2N HCl in THF at room temperature for 2 hours.
-
Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-(4-amino-3-fluorophenyl)acetate .
Protocol 2: Saponification of Methyl 2-(4-amino-3-fluorophenyl)acetate
Reaction Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-(4-amino-3-fluorophenyl)acetate | 183.17 | 1.0 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Dissolve Methyl 2-(4-amino-3-fluorophenyl)acetate (183 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add LiOH·H₂O (126 mg, 3.0 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1N HCl.
-
A precipitate will form, which can be collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-Amino-3-fluorophenyl)acetic acid .
Protocol 3: Amide Bond Formation
Reaction Principle: The carboxylic acid is activated with a coupling agent and then reacted with an amine to form the amide bond. HATU is a common and efficient peptide coupling reagent.[7]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(4-Amino-3-fluorophenyl)acetic acid | 169.15 | 1.0 | 1.0 |
| 3-Fluoroaniline | 111.11 | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Procedure:
-
To a solution of 2-(4-Amino-3-fluorophenyl)acetic acid (169 mg, 1.0 mmol) in anhydrous DMF (10 mL), add HATU (456 mg, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 3-fluoroaniline (122 mg, 1.1 mmol) to the reaction mixture.
-
Stir at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-(3-fluorophenyl)-2-(4-amino-3-fluorophenyl)acetamide .
Causality and Scientific Integrity
The choice of each reaction and reagent is deliberate. The Buchwald-Hartwig amination is selected for its mild conditions and broad functional group tolerance, which is crucial when dealing with multi-functionalized molecules. The use of a bulky phosphine ligand like Xantphos is often beneficial for the coupling of aryl bromides. Saponification with lithium hydroxide is a standard and reliable method for ester hydrolysis. For the final amide coupling, HATU is chosen for its high efficiency and low rate of racemization, which is critical in medicinal chemistry where stereochemistry can be vital for biological activity.
Conclusion
This compound is a testament to the power of strategic molecular design. Its inherent functionalities provide a convergent and flexible entry point for the synthesis of complex, biologically active molecules. The protocols outlined herein demonstrate a practical application of this versatile building block in the synthesis of a key intermediate for Aurora kinase inhibitors, highlighting its significance for researchers and scientists in the field of drug development. By understanding the underlying principles of its reactivity and the rationale for its use, medicinal chemists can continue to leverage this and similar building blocks to accelerate the discovery of new medicines.
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. growingscience.com [growingscience.com]
The Strategic Role of Methyl 2-(4-bromo-3-fluorophenyl)acetate in the Synthesis of Targeted Anticancer Agents: Application Notes and Protocols
This technical guide provides an in-depth exploration of the application of Methyl 2-(4-bromo-3-fluorophenyl)acetate as a critical starting material in the synthesis of potent and selective anticancer agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthetic pathways, mechanistic rationale, and detailed protocols for leveraging this key building block in the creation of targeted therapies, with a particular focus on inhibitors of the mitogen-activated protein kinase (MAPK) pathway.
Introduction: The Significance of the 4-Bromo-3-fluorophenyl Moiety in Kinase Inhibition
The MAPK/ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in key protein kinases such as BRAF and RAS, is a hallmark of numerous human cancers.[2][3] This has made the components of the MAPK pathway, particularly MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), highly attractive targets for therapeutic intervention.[4]
The strategic incorporation of a 4-bromo-2-fluorophenylamino moiety has proven to be a highly effective strategy in the design of potent and selective MEK inhibitors.[5] this compound serves as a readily accessible and versatile precursor to this critical pharmacophore. The presence and positioning of the fluorine and bromine atoms on the phenyl ring are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing kinase binding affinity, selectivity, and pharmacokinetic properties. The fluorine atom can engage in crucial hydrogen bonding interactions within the kinase active site, while the bromine atom can occupy a hydrophobic pocket, enhancing binding affinity. Furthermore, these halogens can modulate the electronic properties of the ring and influence the molecule's metabolic stability.
This guide will focus on the practical application of this compound in the synthesis of Binimetinib (MEK162), a potent and selective non-ATP-competitive MEK inhibitor, as a representative example of its utility in modern anticancer drug discovery.[5]
The MAPK/ERK Signaling Pathway: The Target of Inhibition
A comprehensive understanding of the target pathway is essential for appreciating the significance of the synthesized inhibitors. The MAPK/ERK pathway is a multi-tiered cascade of protein kinases that relays extracellular signals to the cell nucleus, ultimately influencing gene expression and cellular fate.
Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention for MEK Inhibitors.
As illustrated, the pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[2] This triggers a cascade of phosphorylation events, sequentially activating RAS, RAF, MEK, and finally ERK.[1][2] Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors, leading to changes in gene expression that promote cell growth and survival.[3] In many cancers, mutations in BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[2] MEK inhibitors, such as Binimetinib, act by binding to and inhibiting the activity of MEK1/2, thereby blocking the downstream signaling to ERK and preventing the pro-proliferative effects of the pathway.[4]
Synthetic Application: The Synthesis of Binimetinib
The following section provides a detailed, multi-step protocol for the synthesis of Binimetinib, starting from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Workflow
The synthesis of Binimetinib from this compound can be conceptualized as a convergent synthesis, involving the preparation of a key benzimidazole intermediate and its subsequent coupling with the 4-bromo-2-fluorophenylamino moiety.
Caption: Simplified workflow for the synthesis of Binimetinib.
Part 1: Preparation of the Key Intermediate - 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
This multi-step synthesis involves the construction of the benzimidazole core followed by a crucial palladium-catalyzed cross-coupling reaction.
Protocol 1.1: Synthesis of 4-Bromo-2-fluoroaniline from this compound
-
Rationale: The initial step involves the conversion of the starting ester to the corresponding aniline. This is a standard transformation in organic synthesis. The choice of reaction conditions will depend on the specific methodology employed, but typically involves hydrolysis of the ester followed by a Curtius, Hofmann, or similar rearrangement. For the purpose of this protocol, we will outline a hypothetical, yet plausible, multi-step conversion.
-
Step-by-Step Methodology:
-
Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq). Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-bromo-3-fluorophenyl)acetic acid.
-
Curtius Rearrangement: The crude 2-(4-bromo-3-fluorophenyl)acetic acid is dissolved in an inert solvent such as toluene. To this solution, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq). Heat the reaction mixture to reflux for 2-3 hours. The isocyanate intermediate is then hydrolyzed by the addition of aqueous acid (e.g., 2M HCl) and further refluxing for 1-2 hours to yield 4-bromo-2-fluoroaniline.
-
-
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product at each stage.
-
Spectroscopic Analysis: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 1.2: Synthesis of the Benzimidazole Core
-
Rationale: The synthesis of the benzimidazole core typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the specific intermediate required for Binimetinib, a multi-step process starting from a commercially available substituted dinitrobenzene is more common.
-
Step-by-Step Methodology (Illustrative):
-
A suitable starting material, such as 1,2-difluoro-4,5-dinitrobenzene, would undergo nucleophilic aromatic substitution with an appropriate amine, followed by reduction of the nitro groups to form the o-phenylenediamine.
-
This diamine would then be cyclized with a formic acid equivalent to form the benzimidazole ring.
-
Subsequent functional group manipulations would lead to the desired 4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid derivative required for the next step.
-
Protocol 1.3: Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is central to the synthesis of many diarylamine-containing pharmaceuticals, including Binimetinib. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[7][8] The use of sterically hindered phosphine ligands, such as XPhos, is often beneficial for coupling unactivated aryl bromides.[7]
-
Step-by-Step Methodology:
-
To a reaction vessel purged with an inert gas (e.g., argon), add 5-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (a hypothetical intermediate for this protocol) (1.0 eq), 4-bromo-2-fluoroaniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand such as XPhos (0.05 eq), and a base such as sodium tert-butoxide (2.5 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
-
-
Self-Validation:
-
LC-MS Analysis: Monitor the consumption of starting materials and the formation of the desired product. This also allows for the detection of potential side products.
-
Purification: The progress of column chromatography should be monitored by TLC. The purity of the final product should be assessed by HPLC.
-
Structural Confirmation: The structure of the purified product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
Part 2: Final Assembly - Amide Coupling to Yield Binimetinib
Protocol 2.1: Amide Bond Formation
-
Rationale: The final step in the synthesis of Binimetinib is the formation of an amide bond between the carboxylic acid of the benzimidazole intermediate and 2-aminoethoxyethanol. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly used to facilitate this transformation under mild conditions and with high yields.
-
Step-by-Step Methodology:
-
To a solution of 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in a polar aprotic solvent such as DMF, add HATU (1.2 eq) and a tertiary amine base such as DIPEA (diisopropylethylamine) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 2-(aminooxy)ethanol (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield Binimetinib of high purity.[9]
-
-
Self-Validation:
-
LC-MS Analysis: To confirm the formation of the final product and assess its purity.
-
Preparative HPLC: To isolate the pure compound.
-
Final Product Characterization: The identity and purity of the final Binimetinib product should be rigorously confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry, and HPLC analysis.
-
Quantitative Data: Biological Activity of Synthesized MEK Inhibitors
The ultimate validation of the synthetic efforts lies in the biological activity of the final compounds. The following table summarizes the inhibitory potency of Binimetinib against its target kinase and its antiproliferative activity in various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Binimetinib | MEK1/2 | 12 | HT-29 | Colorectal | 0.028 | [5] |
| A375 | Melanoma | 0.019 | [5] | |||
| HCT116 | Colorectal | 0.014 | [5] |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. GI50 (growth inhibition 50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Conclusion and Future Perspectives
This compound has demonstrated its value as a key building block in the synthesis of targeted anticancer agents, particularly MEK inhibitors. The protocols and rationale outlined in this guide provide a framework for the synthesis of Binimetinib, a clinically approved drug. The principles and techniques described are broadly applicable to the synthesis of other kinase inhibitors that share the 4-bromo-2-fluorophenylamino pharmacophore.
The continued exploration of this and other fluorinated building blocks in medicinal chemistry is expected to yield novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[10] Future research may focus on the development of dual inhibitors that target multiple nodes in the MAPK pathway or other oncogenic signaling pathways simultaneously, a strategy that holds promise for overcoming drug resistance.[11]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]
- 11. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
Application Note: Efficient Hydrolysis of Methyl 2-(4-bromo-3-fluorophenyl)acetate to 2-(4-bromo-3-fluorophenyl)acetic acid
Introduction
2-(4-bromo-3-fluorophenyl)acetic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds investigated for therapeutic applications. The reliable and high-yield synthesis of this carboxylic acid is therefore of significant importance. A common and efficient method for its preparation is the hydrolysis of the corresponding methyl ester, Methyl 2-(4-bromo-3-fluorophenyl)acetate.
This application note provides a detailed, field-proven protocol for the saponification of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on reaction monitoring, product purification, and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol as needed.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester in the presence of a base, known as saponification, is a well-established and generally irreversible process.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The process begins with the nucleophilic attack of a hydroxide ion (from a base such as LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2][4] Subsequently, the intermediate collapses, leading to the elimination of the methoxide leaving group. The newly formed carboxylic acid is then deprotonated by the methoxide or another equivalent of the base to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[1][5] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[5][6]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol
This protocol is designed for the hydrolysis of this compound on a laboratory scale.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place.[7] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent grade | e.g., Fisher Scientific | A 1M aqueous solution can be prepared beforehand. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Acros Organics | Anhydrous solvent is preferred to avoid side reactions, though technical grade can be used. |
| Water | Deionized | - | |
| Hydrochloric acid (HCl) | 37% w/w, Reagent grade | e.g., VWR Chemicals | To be diluted for workup. |
| Ethyl acetate | ACS grade | e.g., EMD Millipore | For extraction. |
| Hexanes | ACS grade | e.g., EMD Millipore | For TLC and recrystallization. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent grade | e.g., Sigma-Aldrich | For drying the organic phase. |
| TLC plates | Silica gel 60 F₂₅₄ | e.g., Merck |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 v/v ratio). A common concentration is 0.1 to 0.5 M.
-
To this stirring solution, add an aqueous solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq). The use of LiOH in a THF/water system is often effective for the hydrolysis of esters in complex molecules.[8] Lithium cations have been observed to accelerate the hydrolysis of esters in this solvent system.[9][10]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A recommended eluent is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The starting material (ester) will have a higher Rf value than the product (carboxylic acid).
-
Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible. Reaction times can vary but are typically in the range of 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid (e.g., 1M or 2M HCl). Monitor the pH with pH paper or a pH meter. The carboxylic acid product should precipitate out of the solution as a solid.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromo-3-fluorophenyl)acetic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes, or toluene. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Data and Characterization
| Parameter | Starting Material (Ester) | Product (Carboxylic Acid) |
| Molecular Formula | C₉H₈BrFO₂ | C₈H₆BrFO₂ |
| Molecular Weight | 247.06 g/mol | 233.04 g/mol |
| Appearance | Colorless to pale yellow oil or solid | White to off-white solid |
| Expected ¹H NMR (CDCl₃, δ) | ~7.0-7.5 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂) | ~10-12 (br s, 1H, COOH), ~7.0-7.5 (m, 3H, Ar-H), ~3.6 (s, 2H, CH₂) |
| Expected ¹³C NMR (CDCl₃, δ) | ~171 (C=O), ~157-160 (d, C-F), ~115-135 (Ar-C), ~52 (OCH₃), ~40 (CH₂) | ~176 (C=O), ~157-160 (d, C-F), ~115-135 (Ar-C), ~40 (CH₂) |
Note: Predicted NMR shifts. Actual values may vary.
Troubleshooting and Self-Validating System
A robust protocol includes measures to validate its success and troubleshoot potential issues.
Caption: Troubleshooting workflow for the hydrolysis protocol.
Common Issues and Solutions:
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material after an extended period, consider gently heating the reaction mixture (e.g., to 40-50 °C) or adding an additional portion of the base.
-
Low Yield: A low yield of the crude product after work-up may be due to incomplete extraction from the aqueous layer. Ensure the aqueous phase is thoroughly extracted with ethyl acetate. Also, verify that the pH was sufficiently lowered during the acidification step to ensure the complete protonation of the carboxylate.
-
Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, try using a different solvent system or a more dilute solution. Seeding the solution with a small crystal of the product can also induce crystallization.
Safety Information
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
2-(4-bromo-3-fluorophenyl)acetic acid: Handle with care. Assume it has similar hazards to the starting material and other substituted phenylacetic acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always work in a well-ventilated fume hood and follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of this compound to 2-(4-bromo-3-fluorophenyl)acetic acid. By understanding the underlying mechanism and following the detailed steps for reaction, work-up, and purification, researchers can confidently synthesize this valuable carboxylic acid for their drug discovery and development programs.
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. 2-(4-Bromo-2-fluorophenyl)acetic acid 95.00% | CAS: 114897-92-6 | AChemBlock [achemblock.com]
- 6. 2-(2-Bromo-3-fluorophenyl)acetic acid | 958454-33-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 9. studylib.net [studylib.net]
- 10. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-(4-bromo-3-fluorophenyl)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Fluorinated Building Block
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a key synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom ortho to the bromine significantly influences the electronic properties of the aromatic ring, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of target molecules. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides detailed protocols and mechanistic insights for several critical palladium-catalyzed transformations utilizing this valuable building block.
Core Concept: The Palladium Catalytic Cycle
The success of the reactions described herein hinges on the fundamental palladium catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Application Note: Methyl 2-(4-bromo-3-fluorophenyl)acetate as a Versatile Building Block for Novel Materials and Bioactive Molecules
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Methyl 2-(4-bromo-3-fluorophenyl)acetate. We explore its unique structural attributes that make it a potent trifunctional building block for synthesizing complex organic molecules. This guide details its core reactivity and provides field-proven, step-by-step protocols for its use in palladium-catalyzed cross-coupling reactions and derivatization for drug discovery scaffolds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
This compound (CAS No. 942282-41-9) is a uniquely functionalized aromatic compound that serves as a high-potential starting material for novel material synthesis and medicinal chemistry.[1] Its strategic value lies in the orthogonal reactivity of its three key functional groups:
-
Aryl Bromide: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This site allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, forming the core of many advanced materials and drug scaffolds.[2][3]
-
Methyl Ester: The ester group can be readily hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functional groups. This handle is crucial for attaching the molecule to other substrates, tuning solubility, or introducing points for biological interaction.[4]
-
Ortho-Fluoro Group: The fluorine atom, positioned ortho to the bromine, significantly modulates the electronic properties of the phenyl ring. It increases the electrophilicity of the carbon bearing the bromine, often enhancing its reactivity in oxidative addition steps of catalytic cycles.[4] Furthermore, fluorine incorporation is a well-established strategy in drug design to improve metabolic stability and binding affinity.
This combination of features allows for sequential and selective functionalization, making it an ideal scaffold for building molecular complexity.
Physicochemical Properties and Handling
Before use, it is critical to understand the physical properties and safety requirements for handling this reagent.
| Property | Value | Source |
| CAS Number | 942282-41-9 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| Purity | Typically ≥97% | [5] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct functional sites. A logical workflow often involves first utilizing the aryl bromide for a cross-coupling reaction, followed by modification of the ester group.
Diagram 1: Key reaction pathways for this compound.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a bi-aryl compound, a common core structure in organic electronics and pharmaceuticals. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.
Workflow Overview
Diagram 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
Objective: To synthesize Methyl 2-(3-fluoro-4-(thiophen-3-yl)phenyl)acetate.
Materials:
-
This compound (1.0 eq)
-
Thiophen-3-ylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq)
-
Cesium carbonate [Cs₂CO₃] (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Protocol:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 247 mg, 1.0 mmol), thiophen-3-ylboronic acid (154 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PCy₃·HBF₄ (14.7 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Scientist's Note (Catalyst System): Pd(OAc)₂ is a common palladium precursor. The bulky, electron-rich phosphine ligand (PCy₃) is critical for promoting the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[6]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere. This prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing it by Thin-Layer Chromatography (TLC) against the starting material.
-
Workup: Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol 2: Derivatization for Bioactive Scaffolds
The conversion of the methyl ester to a carboxylic acid is a fundamental transformation in drug discovery. The resulting acid is a versatile intermediate for creating amide libraries to explore structure-activity relationships (SAR) or for use as a key fragment in fragment-based drug design.
Pathway to a Potential Kinase Inhibitor Scaffold
This workflow illustrates the hydrolysis of the ester followed by an amide coupling, a common sequence in the synthesis of kinase inhibitors and other targeted therapeutics.[7]
Diagram 3: Synthetic pathway from a bi-aryl acetate to a potential bioactive amide scaffold.
Step-by-Step Methodology: Ester Hydrolysis
Objective: To synthesize 2-(4-bromo-3-fluorophenyl)acetic acid from the corresponding methyl ester.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate [LiOH·H₂O] (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 247 mg, 1.0 mmol) in a 3:1 mixture of THF and water (8 mL).
-
Base Addition: Add LiOH·H₂O (63 mg, 1.5 mmol) to the solution.
-
Scientist's Note (Reagent Choice): LiOH is a strong base suitable for saponification. It is often preferred over NaOH or KOH in sensitive substrates due to the lower nucleophilicity of the lithium cation, which can sometimes reduce side reactions. The THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Quenching & Acidification: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water. Carefully acidify the solution to pH ~2 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the acidified mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting carboxylic acid is often pure enough for the next step. If necessary, it can be recrystallized from a suitable solvent system like hexane/ethyl acetate.
-
Characterization: Confirm the identity of the product via ¹H NMR (observing the disappearance of the methyl singlet at ~3.7 ppm and the appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry.
Conclusion
This compound is a powerful and versatile building block whose value is defined by its trifunctional nature. The strategic positioning of the bromo, fluoro, and acetate groups enables chemists to perform selective, high-yield transformations. The protocols provided herein for Suzuki-Miyaura coupling and ester hydrolysis serve as foundational, validated methods for leveraging this reagent in the creation of complex molecular architectures for advanced materials and in the scaffolds of next-generation therapeutics.
References
- 1. bldpharm.com [bldpharm.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1296223-82-9 | Ethyl 2-(4-bromo-3-fluorophenyl)acetate - Moldb [moldb.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids [mdpi.com]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Experimental Protocols: Methyl 2-(4-bromo-3-fluorophenyl)acetate
Introduction: A Versatile Scaffold for Modern Drug Discovery
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a key chemical intermediate prized in medicinal chemistry and organic synthesis for its unique combination of functional groups. The phenylacetate core provides a common structural motif in many biologically active molecules. The strategic placement of both a bromine and a fluorine atom on the aromatic ring offers distinct advantages for drug development professionals.
The fluorine atom, a bioisostere of hydrogen, can significantly enhance metabolic stability, binding affinity, and membrane permeability of a target molecule.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to build molecular complexity. This dual functionality allows for the late-stage diversification of drug candidates, making it an invaluable building block for generating libraries of novel compounds for screening and lead optimization.
These application notes provide a comprehensive guide to the properties, safe handling, and core synthetic applications of this reagent, complete with detailed, field-proven protocols for its use in key chemical transformations.
Compound Profile & Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 942282-41-9 | [2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [2] |
| Appearance | Varies; may be an oil or solid | [4] |
| Storage | Store at room temperature, sealed in a dry environment | [2] |
| SMILES | COC(=O)CC1=CC(=C(C=C1)Br)F | [2] |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is a hazardous chemical that requires strict adherence to safety protocols.
Hazard Statements: H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[2][5][6]
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[8]
-
Spills: In case of a spill, evacuate the area. Use dry clean-up procedures and avoid generating dust.[5] Collect spilled material in a sealed container for proper disposal.
-
First Aid:
Core Synthetic Applications & Protocols
The synthetic utility of this compound is primarily derived from the reactivity of its aryl bromide and ester functionalities. The following sections detail protocols for its most common and powerful transformations: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and ester hydrolysis.
Caption: Synthetic utility of this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[9] This reaction is fundamental for constructing biaryl structures commonly found in pharmaceuticals.
Causality & Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. We use Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, which is reduced in situ to Pd(0). Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be used.
-
Ligand: Triphenylphosphine (PPh₃) is a common, robust ligand that stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the crucial transmetalation step.[9]
-
Solvent: A mixture of a polar aprotic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., PPh₃, 0.06 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality & Experimental Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are critical.[11] They promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition. We will use a pre-catalyst like XPhos-Pd-G3 for convenience and high reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are standard choices to ensure the base remains active and to prevent unwanted side reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube containing a stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.01-0.03 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 80-110 °C.
-
Monitoring: Stir the reaction until TLC or LC-MS analysis indicates full consumption of the starting material (typically 1-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired arylamine product.
Application Protocol 3: Saponification to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid (saponification) is a fundamental deprotection step. The resulting carboxylic acid is a critical functional group for forming amides, esters, or serving as a key pharmacophore for interacting with biological targets.
Causality & Experimental Design:
-
Base: A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to nucleophilically attack the ester carbonyl.[13] The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.
-
Solvent System: A mixture of an organic solvent (THF, methanol) and water is used to ensure all reactants are in the same phase, accelerating the reaction.[14]
-
Acidification: After the saponification is complete, a strong acid (e.g., HCl) is added to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 1-2 by slowly adding 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting product, 2-(4-bromo-3-fluorophenyl)acetic acid, is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system.
References
- 1. nbinno.com [nbinno.com]
- 2. achmem.com [achmem.com]
- 3. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synzeal.com [synzeal.com]
- 7. lookchem.com [lookchem.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
I. Synthesis Overview: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst.[1][2][3] This is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2]
Reaction Scheme:
2-(4-bromo-3-fluorophenyl)acetic acid + Methanol ⇌ this compound + Water
To achieve a high yield of the desired ester, the equilibrium must be shifted to the right.[4] This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water as it is formed.[4][5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: I performed the Fischer esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with methanol and a sulfuric acid catalyst, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in Fischer esterification are a common issue and can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction (Equilibrium) | Fischer esterification is a reversible reaction.[1][5] If the reaction does not reach completion, a significant amount of the starting carboxylic acid will remain. | Increase the excess of methanol: Using methanol as the solvent ensures a large molar excess, which drives the equilibrium towards the product.[4] A 10-fold excess of alcohol can significantly increase the yield.[4] Remove water: Water is a byproduct, and its presence can shift the equilibrium back to the reactants.[1] If not using a large excess of methanol, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[3][5] |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.[1] An insufficient amount of catalyst will result in a slow or incomplete reaction. | Optimize catalyst loading: Typically, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[3] Ensure you are using an appropriate amount (usually a few drops of concentrated sulfuric acid for a small-scale reaction). |
| Reaction Time and Temperature | Esterification reactions require sufficient time and temperature to reach equilibrium.[1] Typical reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.[3] | Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Continue heating under reflux until the starting material is consumed.[6] Ensure adequate heating: The reaction is often carried out at the reflux temperature of methanol (around 65 °C).[5] |
| Purity of Reagents | The presence of water in your starting carboxylic acid, methanol, or solvent will inhibit the reaction. | Use dry reagents and glassware: Ensure your 2-(4-bromo-3-fluorophenyl)acetic acid is dry. Use anhydrous methanol and dry glassware. |
| Work-up Losses | The product can be lost during the extraction and purification steps. | Optimize work-up procedure: During the aqueous work-up, ensure proper phase separation. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Be cautious during solvent removal to avoid evaporation of the product. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my NMR spectrum of this compound shows unexpected peaks. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual reagents from the work-up.
Common Impurities and Purification Strategies:
| Impurity | Source | Identification | Purification Method |
| 2-(4-bromo-3-fluorophenyl)acetic acid (Starting Material) | Incomplete reaction. | Broad peak in ¹H NMR (carboxylic acid proton), characteristic peaks of the starting material. | Aqueous wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[5] The basic solution will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer.[7] Column chromatography: If the aqueous wash is insufficient, purification by silica gel column chromatography can be effective. |
| Side-chain bromination products | If elemental bromine is present as an impurity in the starting material or generated under harsh conditions, bromination of the benzylic position could occur. | Mass spectrometry can help identify dibrominated species. | Column chromatography: These byproducts will likely have different polarities and can be separated by column chromatography. |
| Residual Sulfuric Acid | Incomplete neutralization during work-up. | Can cause product degradation over time. | Thorough washing: Ensure complete neutralization with a base (e.g., NaHCO₃ solution) followed by washing with brine to remove any remaining inorganic salts.[7] |
| Polymeric materials | Can form under strongly acidic conditions and high temperatures. | Baseline broadening or insoluble material. | Filtration and column chromatography. |
Logical Relationship of Impurity Removal:
Caption: Standard purification workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial role in activating the carboxylic acid.[1][3] It protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (methanol), thereby accelerating the rate of reaction.[1]
Q2: Can I use other esterification methods for this synthesis?
A2: Yes, other methods can be used, though Fischer esterification is often the most straightforward for simple methyl esters.[8]
-
Diazomethane: This reagent reacts rapidly with carboxylic acids to form methyl esters with high yields.[9] However, diazomethane is highly toxic, explosive, and carcinogenic, requiring special handling precautions.[9]
-
SOCl₂/Methanol: Thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol to form the ester.[8] This is a two-step process but is often very effective.
-
Dimethyl sulfate (Me₂SO₄): This is a powerful methylating agent but is also highly toxic.[8]
For this particular synthesis, the Fischer-Speier method is generally preferred due to its simplicity and the use of less hazardous reagents.[3]
Q3: My starting material, 2-(4-bromo-3-fluorophenyl)acetic acid, is not commercially available. How can I synthesize it?
A3: While this guide focuses on the esterification step, the synthesis of the parent carboxylic acid is a critical preceding step. A common route would be from a commercially available precursor such as 4-bromo-3-fluorotoluene. The synthesis could involve a side-chain bromination followed by displacement with cyanide and subsequent hydrolysis of the nitrile. Another potential route could involve a Sandmeyer reaction from an appropriate aniline precursor.[10][11][12]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar starting carboxylic acid and the less polar product ester. The disappearance of the starting material spot is a good indication that the reaction is complete.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Acid Catalyst: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add the acid slowly to the methanol, as the dissolution is exothermic.
-
Heating: The reaction is typically heated to reflux. Use a heating mantle with a stirrer and ensure the apparatus is securely clamped in a fume hood.
-
Solvents: Methanol is flammable and toxic. Handle it in a well-ventilated fume hood.
IV. Experimental Protocol: Fischer Esterification
This is a general protocol that may require optimization.
Materials:
-
2-(4-bromo-3-fluorophenyl)acetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography, if needed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromo-3-fluorophenyl)acetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small scale reaction) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[5][7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography.
V. References
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. 1
-
University of Colorado, Boulder. (n.d.). The Fischer Esterification. 2
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. 4
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. 8
-
Wikipedia. (n.d.). Fischer–Speier esterification. 3
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. 5
-
JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. 9
-
Wikipedia. (n.d.). Sandmeyer reaction. 10
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. 11
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. 12
-
Supporting Information. (n.d.). General Procedure for the Synthesis of Aromatic α-Ketoesters. 7
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 6
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Document ID: TSC-MFP-2026-01
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive technical resource in a question-and-answer format to address common challenges and troubleshoot issues encountered during the purification of this halogenated aromatic ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, which is often a colorless to yellow liquid or semi-solid, are vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the reaction. For thermally stable compounds with significantly different boiling points from impurities, vacuum distillation is efficient.[1] For complex mixtures or to remove isomers and closely related byproducts, column chromatography is superior.[2]
Q2: What are the typical physical properties of this compound?
A2: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 942282-41-9 | |
| Molecular Formula | C₉H₈BrFO₂ | [3] |
| Molecular Weight | 247.06 g/mol | [3] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | |
| Purity (Typical) | >98% | [3] |
| Storage | Sealed in dry, room temperature conditions |
Note: Boiling point and melting point data are not consistently available and should be determined experimentally for the crude material.
Q3: What kind of impurities should I expect from the synthesis?
A3: Impurities largely depend on the synthetic route. A common synthesis involves the esterification of 2-(4-bromo-3-fluorophenyl)acetic acid. Potential impurities include:
-
Unreacted Starting Material: 2-(4-bromo-3-fluorophenyl)acetic acid.
-
Isomeric Byproducts: Bromination of a phenylacetic precursor can sometimes yield isomeric impurities, such as the 3-bromo or other positional isomers, which can be difficult to separate.[4]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, toluene, dichloromethane).[5][6]
-
Decomposition Products: Thermal degradation can occur if the compound is overheated, especially during distillation, leading to colored impurities.[1]
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for purifying this compound, especially for removing polar impurities and isomers.[7]
Problem 1: My compound is not separating from an impurity (co-elution).
-
Potential Cause: The solvent system (mobile phase) has insufficient selectivity for the compounds. Esters are of intermediate polarity.[7]
-
Solution:
-
Optimize the Solvent System: The key is to find a solvent or solvent mixture that provides the best separation, ideally aiming for an Rf value of ~0.35 for the desired compound on a TLC plate.[7]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Test a range of solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) using Thin Layer Chromatography (TLC) to identify the optimal system before committing to the column.
-
Problem 2: The purified product has a yellow or brown discoloration.
-
Potential Cause 1: The compound may be degrading on the silica gel, which is slightly acidic.[7]
-
Solution 1:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
-
Deactivate the silica gel: Add a small amount of a base, like triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
-
Potential Cause 2: An impurity from the synthesis is degrading.[1]
-
Solution 2:
Problem 3: Very low yield after chromatography.
-
Potential Cause 1: The compound is highly retained on the column.
-
Solution 1: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to recover any strongly adsorbed material.
-
Potential Cause 2: The column was packed improperly, leading to channeling and poor separation.[7]
-
Solution 2: Ensure the stationary phase is packed uniformly without air bubbles or cracks. The "wet slurry" method is generally reliable for silica gel.[10]
Workflow for Column Chromatography Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. labsolu.ca [labsolu.ca]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Solubility of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 942282-41-9). This valuable intermediate is frequently employed in the synthesis of complex molecules within the pharmaceutical and materials science sectors. However, its partially halogenated and crystalline nature often leads to significant solubility challenges in common organic solvents, which can impede reaction kinetics, reduce yields, and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and detailed protocols to effectively address and overcome the solubility limitations of this compound in your synthetic workflows.
Compound Profile: this compound
While comprehensive solubility data is often determined empirically within specific reaction systems, the known physical properties provide a baseline for solvent selection.
| Property | Value | Source |
| CAS Number | 942282-41-9 | |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid | |
| Storage | Sealed in dry, room temperature conditions | [1] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, presented in a question-and-answer format.
Q1: My reaction is sluggish, and the starting material is not fully consumed. I suspect poor solubility is the cause. What are the first steps I should take?
A1: This is a classic symptom of solubility-limited reactivity. When a reactant's concentration in the solution phase is too low, the reaction rate will be inherently slow. Your initial strategy should focus on optimizing the reaction medium and conditions.
1. Systematic Solvent Screening: The polarity of this compound makes it challenging to dissolve in purely non-polar or highly polar protic solvents. A good starting point is to test solubility in a range of common aprotic solvents.
-
Recommendation: Perform small-scale solubility tests. Add a known amount of the compound (e.g., 10 mg) to a set volume of solvent (e.g., 0.5 mL) and observe solubility at room temperature and upon heating.
| Solvent Category | Examples | Rationale |
| Polar Aprotic | Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often provide the best balance of polarity to dissolve both the aryl halide and other organic reagents.[2] |
| Aromatic | Toluene, Xylenes | Can be effective, especially at higher temperatures and for less polar co-reactants (e.g., in Suzuki couplings). |
| Ethers | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Greener alternatives to THF, often with higher boiling points allowing for higher reaction temperatures. |
2. The Power of Temperature: Increasing the reaction temperature is the most direct method to increase the solubility of a solid. According to thermodynamic principles, the solubility of most solids increases with temperature. Refluxing the reaction mixture can often fully dissolve the starting material and significantly accelerate the reaction.
3. Employing Co-solvents: If a single solvent system is ineffective, a mixture of solvents, or a co-solvent system, can fine-tune the medium's polarity to dissolve all reaction components.[3][4] For instance, in reactions requiring an aqueous phase (like many cross-couplings), adding a water-miscible organic solvent like THF or Dioxane is essential to create a homogeneous or effectively biphasic system where reaction can occur.[5]
Q2: I have tried various solvents and increased the temperature, but my compound still crashes out or remains a slurry. What advanced techniques can I apply?
A2: When standard methods fail, more advanced techniques are required to force the reaction to proceed. These methods address the physical barrier of insolubility by enhancing mass transfer or changing the reaction environment entirely.
1. Phase-Transfer Catalysis (PTC): PTC is an exceptionally powerful technique for reactions between components that are mutually insoluble, such as an organic-soluble substrate and an aqueous-soluble salt.[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, transports a reactant from one phase (e.g., aqueous) into the other (organic), where the reaction can occur.[2][7][8] This is highly effective for nucleophilic substitution or reactions involving inorganic bases.[6]
2. Sonication (Ultrasonic Agitation): The application of ultrasound to a reaction mixture, a field known as sonochemistry, can dramatically enhance reaction rates for heterogeneous systems.[9][10] The process works through acoustic cavitation: the formation and collapse of microscopic bubbles. This collapse generates intense localized heating and pressure, creating microjets that scour the surface of the solid reactant, continuously exposing fresh surfaces and accelerating its dissolution.[11]
3. Mechanochemistry (Ball-Milling): For particularly stubborn cases, especially in cross-coupling reactions, solid-state synthesis via ball-milling can completely bypass the need for a solvent.[12][13] In this technique, the solid reactants and catalyst are placed in a milling jar with steel balls. The high-energy impact from milling provides the activation energy for the reaction to occur in the solid state.[14] Recent studies have demonstrated that this method is highly effective for the cross-coupling of insoluble aryl halides, achieving high yields where solution-based methods fail completely.[15][16]
Q3: I am using this compound in a Suzuki-Miyaura cross-coupling. Are there specific considerations for this reaction?
A3: Yes, the Suzuki-Miyaura coupling has been extensively studied, and there are well-established strategies for dealing with poorly soluble aryl halides.
1. Optimized Solvent Systems: The most common solvent systems for Suzuki couplings are biphasic mixtures, which necessitate efficient mixing.
- Toluene/Water or Dioxane/Water: These are standard choices. The organic solvent dissolves the aryl halide and the boronic acid, while the inorganic base (e.g., K₂CO₃, Cs₂CO₃) resides in the aqueous phase.
- DMF or other polar aprotic solvents: Can be used with bases like K₃PO₄, sometimes without added water.
2. Ligand and Catalyst Choice: The choice of palladium catalyst and phosphine ligand can influence the catalyst's ability to engage with the solid substrate. While the position of the fluorine substituent may not have a strong steric effect, electronic effects can influence reactivity.[17][18][19]
3. Advanced Methods are Key: The Suzuki-Miyaura reaction is a prime candidate for the advanced techniques mentioned above.
- Phase-Transfer Catalysis: Adding TBAB can accelerate the reaction by helping to bring the aqueous base into contact with the organometallic catalytic cycle intermediates in the organic phase.
- High-Temperature Ball-Milling: This has proven to be a game-changing technique for Suzuki reactions with insoluble substrates, enabling access to new chemical space.[12][15]
Visualized Workflows and Mechanisms
To aid in experimental design, the following diagrams illustrate the decision-making process for troubleshooting solubility and the mechanism of a key technique.
Caption: Decision workflow for addressing solubility issues.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocols
Protocol 1: Systematic Solvent and Co-Solvent Screening
-
Setup: Arrange a series of small vials (e.g., 1-dram).
-
Dispense Solid: Add 20 mg of this compound to each vial.
-
Add Solvent: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, 2-MeTHF).
-
Observe at RT: Vigorously vortex each vial for 30 seconds. Observe and record solubility at room temperature (RT).
-
Heat: Place the vials in a heated shaker or on a hotplate with a magnetic stir bar. Increase the temperature in increments (e.g., 50 °C, 80 °C, 100 °C) and record observations.
-
Test Co-Solvents: For promising solvents that still show incomplete dissolution, add a co-solvent. For example, to a Toluene slurry, add portions of a polar aprotic solvent like DMF or NMP and observe if dissolution occurs.
Protocol 2: General Procedure for a Reaction Using Phase-Transfer Catalysis
This protocol is a template for a nucleophilic substitution reaction.
-
Charge Reactor: To a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq), the nucleophile (1.2 eq, e.g., sodium phenoxide), and the organic solvent (e.g., Toluene).
-
Add Aqueous Phase: In a separate beaker, dissolve the base (if required) in water. Add this aqueous solution to the reaction flask.
-
Add Catalyst: Add the phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), typically at 5-10 mol%.
-
Heat and Stir: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The stirring must be fast enough to create a large surface area between the two phases.
-
Monitor Reaction: Monitor the reaction progress by taking small aliquots from the organic layer for analysis (TLC, LC-MS, GC-MS).
-
Workup: After completion, cool the reaction, separate the organic and aqueous layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude product.
Protocol 3: Procedure for a Sonication-Assisted Heterogeneous Reaction
-
Charge Reactor: In a thick-walled flask or vial, combine this compound (1.0 eq), the other reactants, and the chosen solvent. The reaction should be a slurry at room temperature.
-
Setup Ultrasonic Bath: Place the reaction vessel in an ultrasonic cleaning bath. The water level in the bath should be equal to or higher than the solvent level in the flask.
-
Initiate Sonication: Turn on the sonicator. Many lab cleaners operate at frequencies around 40 kHz. Some baths have a heating function, which can be used simultaneously.
-
Monitor Reaction: Monitor the reaction progress. Note that sonication can sometimes lead to localized overheating, so monitoring the internal temperature may be necessary for sensitive reactions.
-
Workup: Once the reaction is complete, turn off the sonicator, remove the flask, and proceed with the standard workup protocol.
References
- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 9. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 14. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 15. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, identify, and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
A1: The most prevalent and efficient method is the Fischer-Speier esterification.[1] This reaction involves treating the parent carboxylic acid, 4-bromo-3-fluorophenylacetic acid[2][], with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is driven by heating under reflux. It is a classic, cost-effective method for producing esters from carboxylic acids, especially on a large scale.[4]
Q2: Why is the Fischer esterification reaction reversible, and how does this impact my synthesis?
A2: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[6][7] The reverse reaction, acid-catalyzed hydrolysis, can occur if water is present, breaking the ester down into the starting materials.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol (methanol in this case), which is often also the solvent, pushes the equilibrium forward according to Le Châtelier's principle.[1][5]
-
Removing Water: Actively removing the water as it is formed prevents the reverse reaction. This can be done with a Dean-Stark apparatus or by adding a dehydrating agent.[1][4]
Q3: What are the critical parameters to control for a high-yield, high-purity synthesis?
A3: Several parameters are crucial:
-
Reagent Purity: Start with high-purity 4-bromo-3-fluorophenylacetic acid and anhydrous methanol. Impurities in the starting materials can lead to unwanted side products.[8][9][10]
-
Catalyst: Use a strong acid catalyst like concentrated sulfuric acid. It serves to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack.[6][7]
-
Temperature and Time: The reaction typically requires heating under reflux to proceed at a reasonable rate.[6] Reaction time must be optimized to ensure completion without promoting side reactions like decarboxylation.
-
Water Removal: As discussed in Q2, controlling the water content is essential for driving the reaction to completion.[1]
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is very low, or the reaction did not proceed to completion.
-
Potential Cause A: Equilibrium was not sufficiently shifted towards the product.
-
Explanation: The reversible nature of the Fischer esterification is the most common reason for low yields.[4] If water is not removed or an insufficient excess of methanol is used, the reaction will reach equilibrium with significant amounts of starting material remaining.
-
Solution:
-
Increase Methanol Excess: Use methanol as the solvent to ensure it is present in a large molar excess.
-
Remove Water: If practical for your scale, use a Dean-Stark trap. Alternatively, add anhydrous molecular sieves to the reaction mixture.[1]
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and continue reflux until the starting carboxylic acid spot/peak is no longer visible.
-
-
-
Potential Cause B: The acid catalyst was inactive or insufficient.
-
Explanation: The catalyst is essential for activating the carboxylic acid.[6] If the catalyst is old, has absorbed moisture, or is used in too small a quantity, the reaction rate will be impractically slow.
-
Solution: Use fresh, concentrated sulfuric acid or another strong acid catalyst. Ensure you add a sufficient catalytic amount (typically 1-5 mol%).
-
Problem 2: My final product is contaminated with the starting carboxylic acid.
-
Potential Cause A: Incomplete reaction.
-
Explanation: As described in Problem 1, the reaction did not go to completion.
-
Solution: Re-run the reaction using the optimization strategies mentioned above (excess alcohol, water removal, sufficient catalyst and time).
-
-
Potential Cause B: Hydrolysis during aqueous work-up.
-
Explanation: The ester product can hydrolyze back to the carboxylic acid if exposed to acidic aqueous conditions for an extended period during the work-up.[4][11]
-
Solution:
-
Neutralize Promptly: After the reaction, cool the mixture and neutralize the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) solution during the extraction process.
-
Efficient Extraction: Perform the aqueous washes efficiently to minimize the product's contact time with the aqueous phase.
-
Thorough Drying: Use an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water from the organic layer before solvent evaporation.[12]
-
-
Problem 3: I've isolated a byproduct with a missing methylene (-CH₂-) group and ester functionality.
-
Potential Cause: Decarboxylation.
-
Explanation: Phenylacetic acids can undergo decarboxylation (loss of CO₂) under harsh acidic conditions and high temperatures, especially if the aromatic ring has electron-withdrawing groups.[13] This would result in the formation of 1-bromo-2-fluoro-4-methylbenzene (4-bromo-3-fluorotoluene).
-
Solution:
-
Moderate Temperature: Avoid excessive heating. Maintain a gentle reflux of methanol.
-
Use Milder Conditions: If decarboxylation is a persistent issue, consider alternative esterification methods that do not require strong acids and high heat, such as using oxalyl chloride to form the acid chloride followed by reaction with methanol.[12]
-
-
Problem 4: My NMR spectrum shows an additional signal in the aromatic region and a singlet around 4.10 ppm, but the integration is low.
-
Potential Cause: α-Bromination.
-
Explanation: While less common under standard esterification conditions, if a source of bromine radicals or electrophilic bromine is present (e.g., from an impure starting material), bromination at the α-carbon (the carbon adjacent to the carbonyl) can occur.[14] This would produce Methyl 2-bromo-2-(4-bromo-3-fluorophenyl)acetate .[15][16]
-
Solution:
-
Ensure Purity of Starting Materials: Use high-purity 4-bromo-3-fluorophenylacetic acid.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the chance of radical side reactions, although this is not typically necessary for Fischer esterification.
-
-
Summary of Potential Impurities
| Impurity Name | Structure | Potential Origin | Key ¹H NMR Signature (in CDCl₃) |
| 4-Bromo-3-fluorophenylacetic acid | Br(F)C₆H₃CH₂COOH | Unreacted starting material; hydrolysis of product | Carboxylic acid proton (-COOH) at ~10-12 ppm; singlet for -CH₂- at ~3.6 ppm. |
| 1-Bromo-2-fluoro-4-methylbenzene | Br(F)C₆H₃CH₃ | Decarboxylation of starting material | Methyl proton (-CH₃) singlet at ~2.3-2.4 ppm; absence of -CH₂- and ester signals. |
| Methyl 2-bromo-2-(4-bromo-3-fluorophenyl)acetate | Br(F)C₆H₃CH(Br)COOCH₃ | α-Bromination side reaction | Methine proton (-CH(Br)-) singlet at ~5.3 ppm; absence of -CH₂- signal. |
Visualized Pathways and Workflows
Primary Synthesis and Key Side Reactions
The following diagram illustrates the intended Fischer esterification pathway alongside the two most common side reactions: hydrolysis and decarboxylation.
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues systematically.
Caption: A systematic troubleshooting workflow.
Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
4-Bromo-3-fluorophenylacetic acid (1.0 eq)
-
Anhydrous Methanol (20-50 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorophenylacetic acid.
-
Add Reagents: Add anhydrous methanol to the flask. While stirring, slowly and carefully add the concentrated sulfuric acid.[17] Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture, until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated NaHCO₃ solution (to remove unreacted acid and the catalyst). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Brine[12]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product, often a colorless to yellow oil or semi-solid, can be purified further by silica gel column chromatography or vacuum distillation if necessary.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. byjus.com [byjus.com]
- 8. asianpubs.org [asianpubs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | 1566900-03-5 | RMC90003 [biosynth.com]
- 16. 71783-54-5 CAS MSDS (METHYL BROMO(4-FLUOROPHENYL)ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. uakron.edu [uakron.edu]
Technical Support Center: Preventing Ester Hydrolysis in Reactions of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 2-(4-bromo-3-fluorophenyl)acetate in their synthetic workflows. Unwanted ester hydrolysis is a common challenge that can significantly impact reaction efficiency and product purity. This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you mitigate this issue.
Understanding the Challenge: The Lability of the Ester Group
This compound is a valuable building block, often employed in cross-coupling reactions and other transformations to construct more complex molecular architectures. However, the methyl ester functional group is susceptible to hydrolysis, the chemical breakdown of the ester into its parent carboxylic acid and methanol, particularly in the presence of water with acid or base catalysts.[1][2] This side reaction can lead to reduced yields of the desired product and introduce purification challenges.
This guide will walk you through the mechanisms of ester hydrolysis and provide practical, field-tested solutions to preserve the integrity of your ester during key synthetic manipulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing the formation of 2-(4-bromo-3-fluorophenyl)acetic acid as a major byproduct in my reaction. What's causing this?
A1: The presence of the carboxylic acid byproduct is a clear indication that your ester is undergoing hydrolysis.[2] This is typically catalyzed by either acidic or basic conditions in the presence of water.[1]
-
Basic Conditions (Saponification): Many reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions. Hydroxide ions can directly attack the electrophilic carbonyl carbon of the ester.[3] This process, known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive toward the alcohol byproduct.[3][4]
-
Acidic Conditions: The presence of a strong acid can also catalyze hydrolysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[5][6] This process is the reverse of a Fischer esterification and is typically an equilibrium reaction.[1][4]
To diagnose the exact cause, carefully review your reaction conditions. Are you using aqueous bases like sodium hydroxide or potassium carbonate? Is there an acidic catalyst or acidic workup step? The presence of water in your solvents can also contribute to this issue.
Q2: How can I prevent ester hydrolysis during a Suzuki-Miyaura cross-coupling reaction?
A2: This is a very common scenario. The basic conditions required for the Suzuki-Miyaura reaction are prime for inducing ester hydrolysis. Here are several strategies to minimize this side reaction:
-
Choice of Base: Opt for milder, non-nucleophilic bases. While strong bases like NaOH or KOH are effective for the coupling, they are also aggressive promoters of hydrolysis. Consider using bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: While challenging, minimizing water is crucial. Use anhydrous solvents and reagents. Some modern Suzuki-Miyaura protocols have been developed to run under anhydrous conditions, which can be particularly beneficial when working with esters.[7][8]
-
Boronic Esters vs. Boronic Acids: Boronic esters, such as pinacol esters, are often used as alternatives to boronic acids. They can be more stable and may require hydrolysis in situ to the active boronic acid.[9][10] By carefully controlling the reaction conditions, you can sometimes favor the cross-coupling over ester hydrolysis.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
| Parameter | Standard Conditions | Recommended Modification for Ester Stability | Rationale |
| Base | NaOH, KOH, K₂CO₃ | Cs₂CO₃, K₃PO₄ | Milder bases are less likely to promote saponification. |
| Solvent | Aqueous mixtures (e.g., Toluene/Water) | Anhydrous solvents (e.g., dry THF, Dioxane) | Minimizes the key reagent for hydrolysis.[7] |
| Temperature | 80-100 °C | 60-80 °C (if reaction proceeds) | Lower temperatures slow down the rate of hydrolysis. |
| Reaction Time | Prolonged heating (e.g., >12h) | Monitor closely and quench upon completion | Reduces the exposure time to hydrolytic conditions. |
Q3: My reaction itself seems clean, but I'm losing my ester during the aqueous workup. What can I do?
A3: The workup is a critical stage where hydrolysis can inadvertently occur.[2] The use of aqueous acidic or basic washes to remove reagents and byproducts creates an environment ripe for hydrolysis.
Here is a recommended workup protocol designed to minimize hydrolysis:
Optimized Workup Protocol to Prevent Ester Hydrolysis
-
Cooling: Once the reaction is complete, cool the mixture to room temperature, and then preferably to 0-5 °C in an ice bath before adding any aqueous solutions. This will slow down the rate of hydrolysis.
-
Quenching: If quenching is necessary, add the reaction mixture to cold, saturated ammonium chloride (NH₄Cl) solution instead of plain water or dilute acid. NH₄Cl is weakly acidic and can help neutralize basic catalysts without creating strongly acidic conditions.
-
Extraction: Promptly extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic layer with cold, saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Perform this step quickly and avoid vigorous, prolonged shaking.
-
Follow with a wash using cold brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer.[2]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter and concentrate the solvent under reduced pressure.
Key Principle: The overarching goal is to minimize the contact time of your ester with aqueous acidic or basic phases and to keep the temperature low throughout the workup process.[2]
Q4: Are there alternative functional groups I can use instead of a methyl ester that are more robust?
A4: Yes, if hydrolysis of the methyl ester proves to be an insurmountable issue, consider using a more sterically hindered ester or a different functional group altogether.
-
Sterically Hindered Esters: Esters like tert-butyl esters are significantly more resistant to base-catalyzed hydrolysis due to steric hindrance around the carbonyl group. They are typically cleaved under acidic conditions (e.g., with trifluoroacetic acid), offering an orthogonal deprotection strategy.
-
Alternative Functional Groups: Depending on the downstream application, you might consider replacing the ester with a more stable group. For instance, if the ultimate goal is an amide, it might be possible to synthesize the corresponding amide directly, which is generally more stable to hydrolysis than an ester. Aryl ethers are also more stable functional groups that can sometimes be used in place of esters in cross-coupling reactions.[11]
Mechanistic Insights: Visualizing Ester Hydrolysis
To better understand the processes you are trying to prevent, the following diagrams illustrate the mechanisms of acid- and base-catalyzed ester hydrolysis.
Caption: Base-catalyzed hydrolysis is irreversible.[3]
Caption: Acid-catalyzed hydrolysis is a reversible process.[4]
Experimental Workflow: Troubleshooting Hydrolysis During Workup
This workflow provides a logical sequence for identifying and resolving the source of ester hydrolysis during the workup phase.
Caption: Decision tree for troubleshooting ester hydrolysis during workup.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Esters from Reaction Mixtures
Welcome to the Technical Support Center for the purification of methyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of methyl esters from reaction mixtures. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of methyl esters, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the most common impurities in a crude methyl ester reaction mixture?
A1: Crude methyl ester mixtures, often resulting from transesterification or esterification reactions, typically contain a variety of impurities. These can include residual starting materials like unreacted triglycerides and free fatty acids, byproducts such as glycerol, and process-related contaminants like excess alcohol (e.g., methanol), residual catalyst (acidic or basic), and soaps formed from the saponification of free fatty acids.[1][2][3] The presence of water can also lead to incomplete reactions and the formation of emulsions, complicating purification.[3]
Q2: How do I choose the best purification method for my methyl ester?
A2: The optimal purification strategy depends on several factors: the scale of your reaction, the required purity of the final product, the nature of the impurities, and the physicochemical properties of your methyl ester (e.g., boiling point, solubility). For small-scale, high-purity applications, column chromatography is often the method of choice. For larger-scale production, particularly for products like biodiesel, distillation is a more common and economical approach.[2][4][5] The following decision tree can guide your selection process:
Caption: Decision tree for selecting a methyl ester purification method.
Q3: What analytical techniques are suitable for assessing the purity of my methyl ester?
A3: Gas Chromatography (GC) is the most widely used technique for analyzing fatty acid methyl esters (FAMEs) and other volatile methyl esters.[6][7] It provides excellent separation and quantification of individual esters and can detect volatile impurities. High-Performance Liquid Chromatography (HPLC) is also a versatile tool, particularly for non-volatile or thermally sensitive methyl esters.[8] For absolute quantification without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method.[8][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of methyl esters.
Issue 1: Emulsion Formation During Aqueous Washing
Symptom: A stable, milky layer forms at the interface of the organic and aqueous phases during liquid-liquid extraction, making separation difficult.
Causality: Emulsions are often caused by the presence of soaps, which are formed by the reaction of a basic catalyst with free fatty acids in the starting material.[3] Methanol can also act as an emulsifier.[3]
Troubleshooting Workflow:
Caption: Step-by-step workflow for resolving emulsions.
Issue 2: Low Purity After Distillation
Symptom: GC analysis of the distilled methyl ester shows the presence of significant impurities.
Causality: This can occur if the boiling points of the impurities are very close to that of the desired methyl ester, making separation by simple distillation ineffective.[10] Thermal decomposition of the product at high temperatures can also generate new impurities.[10]
Solutions:
| Potential Cause | Recommended Solution |
| Close Boiling Points of Impurities | Utilize fractional distillation with a column that has a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[10] Consider using vacuum distillation to lower the boiling points and reduce the risk of thermal degradation. |
| Thermal Decomposition | Lower the distillation temperature and pressure. Short-path distillation is ideal for thermally sensitive compounds as it minimizes the time the substance spends at high temperatures.[10] |
| Azeotrope Formation | Investigate the possibility of azeotrope formation with residual solvents or impurities. Consider using a different solvent for extraction prior to distillation. |
Issue 3: Poor Separation in Column Chromatography
Symptom: Eluted fractions from the column show significant overlap between the desired product and impurities.
Causality: Poor separation can result from an inappropriate choice of stationary phase or mobile phase, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Check Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.
-
Consider a Different Stationary Phase: If separation is still not achieved, the polarity of the stationary phase may not be suitable. For separating methyl esters based on their degree of unsaturation, silica gel impregnated with silver nitrate can be highly effective.[11]
Section 3: Experimental Protocols
Protocol 1: Purification of Fatty Acid Methyl Esters (FAMEs) by Aqueous Washing
This protocol is suitable for the initial purification of FAMEs, such as biodiesel, to remove polar impurities.
Materials:
-
Crude FAME mixture
-
Separatory funnel
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the crude FAME mixture to a separatory funnel.
-
Add an equal volume of distilled water to the funnel.
-
Gently invert the funnel several times to mix the phases. Caution: Vigorous shaking can lead to emulsion formation.
-
Allow the layers to separate. The upper layer is typically the FAMEs, and the lower layer is the aqueous phase containing impurities like glycerol and methanol.
-
Drain the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times.
-
Perform a final wash with an equal volume of brine to help break any remaining emulsion and remove residual water from the organic phase.
-
Drain the aqueous layer and transfer the FAME layer to a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the FAMEs to dry the solution. Swirl the flask and let it sit for 10-15 minutes.
-
Decant or filter the dried FAMEs into a round-bottom flask.
-
Remove any residual solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Saponification and Re-esterification
This method can be used to purify methyl esters from non-saponifiable impurities. The ester is first hydrolyzed to the corresponding carboxylic acid salt, which is then isolated and re-esterified.
Materials:
-
Crude methyl ester mixture
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hexane or Diethyl ether
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Saponification
-
Dissolve the crude methyl ester in ethanol or methanol in a round-bottom flask.
-
Add a stoichiometric excess of a solution of KOH or NaOH in water or alcohol.
-
Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the ester.[12][13]
-
After cooling, transfer the mixture to a separatory funnel and wash with hexane or diethyl ether to remove non-saponifiable impurities. The aqueous layer contains the carboxylate salt.
-
Carefully acidify the aqueous layer with HCl or H₂SO₄ to a pH of ~2 to protonate the carboxylate, forming the free fatty acid.
-
Extract the free fatty acid with hexane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified fatty acid.
Part B: Re-esterification
-
Dissolve the purified fatty acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for 2-4 hours.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the methyl ester with hexane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified methyl ester.
Section 4: References
-
Dimian, A. C., et al. Process for Fatty Acid Methyl Esters by Dual Reactive Distillation. (URL not available)
-
FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation. --INVALID-LINK--
-
Zhang, X., et al. (2017). Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. RSC Advances. --INVALID-LINK--
-
Nain, T. (2011). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (Doctoral dissertation, University of Bedfordshire).
-
Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. --INVALID-LINK--
-
JoVE. (2015). Purification of Alkenones via Saponification for Uk'37 Paleothermometry. --INVALID-LINK--
-
Willis, D. E. (1967). Large-scale separation of fatty acid methyl esters by column chromatography on acid-washed Florisil impregnated with silver nitrate. Journal of the American Oil Chemists' Society.
-
Dhorajiya, B., et al. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Critical Reviews in Biotechnology.
-
Ichihara, K., & Shibahara, A. (2012). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research.
-
Eyskens, I., et al. (2021). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project.
-
Pendergraph, S. A., et al. (2016). Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes. ACS Applied Materials & Interfaces.
-
Benchchem. A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. --INVALID-LINK--
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. --INVALID-LINK--
-
Benchchem. A Comparative Guide to Purity Assessment of Synthesized Methyl 3-oxodecanoate: qNMR vs. Alternative Methods. --INVALID-LINK--
-
Benchchem. Technical Support Center: Purification of Methyl 9-hydroxynonanoate. --INVALID-LINK--
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. technoilogy.it [technoilogy.it]
- 3. researchgate.net [researchgate.net]
- 4. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 5. Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Purification of Alkenones via Saponification for Uk'37 Paleothermometry [jove.com]
- 13. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in palladium-catalyzed cross-coupling reactions. As every synthetic challenge is unique, this center is structured to offer both quick-reference FAQs and detailed, logic-driven troubleshooting workflows to guide you through the complexities of your experiments.
Frequently Asked Questions (FAQs): A First Line of Defense
This section addresses the most common initial hurdles encountered in palladium-catalyzed cross-coupling reactions.
Q1: My cross-coupling reaction shows little to no product formation. Where should I begin my troubleshooting?
A1: When faced with a low or non-existent yield, a systematic evaluation of your reaction components and setup is the most effective approach. Begin with these primary checkpoints:
-
Reagent Integrity : The purity of your starting materials, including the aryl halide, organometallic reagent, solvent, and base, is paramount. The presence of moisture and oxygen can significantly impede the reaction's progress. It is recommended to use freshly distilled solvents or those from a reliable commercial source.[1]
-
Catalyst Activity : The palladium source and its associated ligands are the heart of the catalytic cycle. Palladium(II) precatalysts necessitate an in-situ reduction to the active Pd(0) species. An inefficient reduction will prevent the catalytic cycle from initiating. You might consider employing a pre-activated Pd(0) source or a more efficient precatalyst system.[1][2][3] The choice of ligand is equally critical as it directly influences the catalyst's stability and reactivity.[4][5][6]
-
Inert Atmosphere : Many palladium-catalyzed reactions are highly sensitive to atmospheric oxygen. Ensure that your reaction vessel has been thoroughly degassed and is maintained under an inert atmosphere, such as nitrogen or argon, throughout the experiment.[1][7]
Q2: I'm observing the formation of palladium black in my reaction. What does this signify, and how can I prevent it?
A2: The appearance of palladium black, a finely divided and catalytically inactive form of palladium metal, is a clear indicator of catalyst decomposition.[8] This aggregation of Pd(0) species can be precipitated by several factors:
-
Elevated Temperatures : While heat can accelerate reaction rates, excessive temperatures can also lead to the thermal decomposition of the catalyst.[3][9]
-
Insufficient Ligand : A proper ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) is crucial for stabilizing the Pd(0) center and preventing aggregation.[7][9]
-
Impurities : Trace impurities in the reaction mixture can act as poisons, leading to catalyst deactivation and the formation of palladium black.[8]
To mitigate the formation of palladium black, consider using a more robust ligand, optimizing the reaction temperature, and ensuring the purity of all reagents.
Q3: My boronic acid/ester appears to be decomposing, leading to low yields in my Suzuki coupling. What are the likely causes and solutions?
A3: Decomposition of the boronic acid derivative is a frequent cause of low yields in Suzuki-Miyaura couplings, primarily through two pathways: protodeboronation and homocoupling.
-
Protodeboronation : This is the undesired replacement of the boronic acid group with a hydrogen atom. It is often promoted by harsh basic conditions and the presence of water, particularly with electron-deficient boronic acids.[7][10] To minimize this, consider using milder bases such as K₃PO₄ or Cs₂CO₃, employing anhydrous conditions, or protecting the boronic acid as a more stable derivative like a pinacol ester (BPin) or a MIDA boronate.[7][10]
-
Homocoupling : The formation of a biaryl product from two molecules of the boronic acid is another common side reaction. The primary culprit is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[7] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are critical for prevention.[7]
Q4: I am struggling with a Buchwald-Hartwig amination involving a pyridine substrate. Why are these reactions often challenging, and what can I do to improve the yield?
A4: Palladium-catalyzed reactions with pyridine-containing substrates are notoriously challenging due to catalyst inhibition and deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive species and hindering the catalytic cycle.[9] To overcome this, the choice of ligand is of utmost importance. Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[9]
In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a more detailed, systematic approach is necessary. The following guides provide structured workflows for diagnosing and solving persistent low-yield problems.
Guide 1: Systematic Troubleshooting of a Low-Yielding Cross-Coupling Reaction
This guide presents a logical flow for identifying the root cause of a failed or low-yielding reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-(4-bromo-3-fluorophenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(4-bromo-3-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: The primary impurities are typically the unreacted starting materials: 2-(4-bromo-3-fluorophenyl)acetic acid and methanol. Additionally, residual acid catalyst (commonly sulfuric acid) and water formed during the reaction will be present. Side products are generally minimal under standard Fischer esterification conditions, but may include small amounts of byproducts from any impurities present in the starting carboxylic acid.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for initial purity assessment. A suitable mobile phase for this compound would be a mixture of a non-polar and a moderately polar solvent, such as hexanes and ethyl acetate. The ester, being less polar than the carboxylic acid, will have a higher Rf value. Unreacted 2-(4-bromo-3-fluorophenyl)acetic acid will appear as a more polar spot (lower Rf) that may streak if not fully dissolved. Methanol will not be visible on the TLC plate under UV light.
Q3: My purified product has a slight acidic smell. What is the likely cause and how can I fix it?
A3: An acidic odor strongly suggests the presence of residual 2-(4-bromo-3-fluorophenyl)acetic acid. This indicates that the initial workup to neutralize and remove the acid was incomplete. To remedy this, dissolve the product in a water-immiscible organic solvent like ethyl acetate or dichloromethane and perform a wash with a mild aqueous base, such as a 5% sodium bicarbonate solution. This will convert the acidic impurity into its water-soluble sodium salt, which will partition into the aqueous layer.[1]
Q4: Is this compound prone to hydrolysis?
A4: While esters can be hydrolyzed back to their corresponding carboxylic acid and alcohol, this compound is relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote hydrolysis. Therefore, it is crucial to thoroughly remove any residual acid catalyst during the workup and to store the purified product in a dry, neutral environment.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted 2-(4-bromo-3-fluorophenyl)acetic Acid
-
Symptom: Oily or semi-solid product with an acidic odor. A low Rf spot is observed on TLC.
-
Cause: Incomplete esterification or insufficient basic wash during workup.
-
Solution: Extractive Workup Protocol
This protocol is designed to efficiently remove acidic impurities.
Experimental Protocol: Acid Removal via Extractive Workup
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 100 mg/mL.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to that of the organic layer.
-
Mixing and Venting: Stopper the funnel and invert it several times, venting frequently to release the pressure from the carbon dioxide gas generated.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom will be the aqueous phase containing the sodium salt of the unreacted acid.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-5) to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Diagram: Extractive Workup Workflow
-
Issue 2: Presence of Unreacted Methanol
-
Symptom: The product has a lower than expected boiling point or a faint alcoholic smell.
-
Cause: Use of a large excess of methanol during esterification that was not fully removed.
-
Solution: Aqueous Washes and/or Distillation
Experimental Protocol: Methanol Removal
-
Aqueous Washes: During the extractive workup (Issue 1), perform two to three additional washes with deionized water after the brine wash. Methanol is highly soluble in water and will partition into the aqueous layer.
-
Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent before concentrating the solvent.
-
Vacuum Distillation (Optional): If significant methanol remains, vacuum distillation can be effective. Due to the likely higher boiling point of this compound compared to methanol, the methanol will distill first under reduced pressure.
Issue 3: Product is an Oil and Difficult to Purify Further
-
Symptom: After extractive workup, the product is an oil and TLC still shows minor impurities.
-
Cause: The presence of closely related, non-acidic impurities or the product itself being a low-melting solid or oil at room temperature.
-
Solution 1: Recrystallization
If the product is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aromatic esters are mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to the crude product until it just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Table 1: Suggested Recrystallization Solvent Systems
"Good" Solvent (High Polarity) "Poor" Solvent (Low Polarity) Comments Ethyl Acetate Hexanes / Heptane A common and effective system for moderately polar compounds. Dichloromethane Hexanes / Heptane Good for less polar compounds, but be mindful of the volatility of dichloromethane. Toluene Hexanes / Heptane Can be effective for aromatic compounds. Isopropanol Water Use with caution to avoid transesterification, but can be effective if the product is a solid.
-
Solution 2: Column Chromatography
If the product is an oil or recrystallization is ineffective, column chromatography is the preferred method for high-purity isolation.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Pack a column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Decision Tree
Caption: Decision tree for purification strategy.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(4-bromo-3-fluorophenyl)acetate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-(4-bromo-3-fluorophenyl)acetate, a substituted phenylacetate derivative, presents an interesting case for spectroscopic analysis due to the interplay of its various functional groups and substituents. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) spectrum, offering a predictive interpretation grounded in established principles. Furthermore, we will objectively compare the insights derived from NMR with those from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic view of the analytical toolkit available to the modern researcher.
The Subject: Unpacking this compound
The structure of this compound dictates the spectroscopic signatures we expect to observe. The molecule comprises a disubstituted benzene ring, a methylene (-CH₂-) bridge, and a methyl ester (-COOCH₃) functional group. The bromine and fluorine atoms on the aromatic ring are key determinants of the chemical shifts and coupling patterns in the NMR spectrum.
Molecular Structure
Caption: Structure of this compound.
I. NMR Analysis: A Predictive Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.7 | Singlet (s) | 3H | The methyl protons of the ester are in a relatively shielded environment and do not have any neighboring protons to couple with. |
| -CH₂- | ~3.6 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing carbonyl group and the aromatic ring, leading to a downfield shift. They are not expected to show significant coupling to the aromatic protons. |
| Aromatic-H | 7.0 - 7.5 | Multiplets (m) | 3H | The electronic effects of the bromine and fluorine substituents will cause the three aromatic protons to have distinct chemical shifts and exhibit complex coupling patterns due to both H-H and H-F couplings. |
The aromatic region will be the most complex. The fluorine atom will couple to the ortho and meta protons with typical coupling constants of approximately 5-9 Hz and 2-3 Hz, respectively.[1][2] The bromine atom's primary influence is through its inductive effect, which will also modulate the chemical shifts of the adjacent protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ | ~52 | Typical chemical shift for a methyl ester carbon.[3] |
| -C H₂- | ~40 | The methylene carbon is deshielded by the adjacent carbonyl and aromatic ring.[3] |
| Aromatic C -H | 115 - 135 | The chemical shifts of the protonated aromatic carbons are influenced by the substituents. The carbon ortho to the fluorine will show a large C-F coupling. |
| Aromatic C -Br | ~120 | The carbon directly attached to bromine is expected in this region. |
| Aromatic C -F | ~160 (doublet) | The carbon bonded to fluorine will be significantly downfield and will show a large one-bond C-F coupling constant. |
| Aromatic C -CH₂ | ~135 | The ipso-carbon attached to the acetate group. |
| -C =O | ~170 | The carbonyl carbon of the ester is highly deshielded.[3] |
The additivity of substituent chemical shifts can be used for a more precise prediction of the aromatic carbon signals.[4][5]
NMR Acquisition Workflow
Caption: A typical workflow for NMR data acquisition and analysis.
II. Comparative Analysis with Other Spectroscopic Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be faster or more sensitive for certain applications.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we can predict the following key fragments under electron ionization (EI):
| m/z | Proposed Fragment | Significance |
| 248/250 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 189/191 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical, a common fragmentation for methyl esters.[6] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds containing a benzyl group, though less likely here due to substitution. |
MS is highly sensitive and can be coupled with chromatographic techniques (GC-MS or LC-MS) for the analysis of complex mixtures. However, it does not provide detailed information about the connectivity of atoms in the way that NMR does.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~1740 | C=O stretch | Strong absorption characteristic of an ester carbonyl group.[7][8] |
| ~1200 | C-O stretch | Strong absorption associated with the ester linkage.[7][8] |
| 1450-1600 | C=C stretch | Absorptions characteristic of the aromatic ring. |
| ~1100 | C-F stretch | Absorption due to the carbon-fluorine bond. |
IR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. However, it provides limited information about the overall molecular structure and cannot distinguish between isomers.
Spectroscopic Techniques Comparison
Caption: Strengths and weaknesses of NMR, MS, and IR spectroscopy.
Conclusion
The structural elucidation of this compound is best achieved through a combination of spectroscopic techniques. NMR spectroscopy stands as the primary tool, offering a wealth of information about the carbon-hydrogen framework and the influence of the halogen substituents. Mass spectrometry provides crucial confirmation of the molecular weight and offers insights into fragmentation pathways, while infrared spectroscopy quickly verifies the presence of key functional groups. For researchers in drug development, a comprehensive understanding and application of these techniques are essential for the confident characterization of novel compounds.
References
- 1. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 2. sfu.ca [sfu.ca]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved Mass Spectroscopy: Predict the m/z peaks and | Chegg.com [chegg.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Purity Analysis of Methyl 2-(4-bromo-3-fluorophenyl)acetate: HPLC vs. Orthogonal Methods
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug product, making robust analytical characterization essential.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against alternative orthogonal methods for the purity assessment of this compound. We will delve into the causality behind methodological choices, present validating experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Primacy of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and robustness.[1] For an analyte like this compound, which possesses a UV-active phenyl ring, Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical starting point. The method's ability to separate a wide range of non-volatile and thermally labile compounds makes it exceptionally well-suited for complex pharmaceutical matrices.[2]
Method Development Rationale: An Expert's Perspective
The development of a stability-indicating HPLC method is a meticulous process designed to ensure that all potential impurities and degradants are separated from the main peak.[3] For this compound, a C18 stationary phase is the workhorse column of choice. Its non-polar nature provides excellent retention and separation for moderately polar compounds like our target analyte.
The mobile phase, typically a gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best possible resolution between the main component and its impurities. The choice of a gradient elution, where the organic solvent concentration is increased over time, is crucial for eluting any highly retained, non-polar impurities while ensuring the main peak is sharp and well-defined.
The validation of such an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[3][4] This involves a rigorous assessment of parameters including specificity, linearity, accuracy, precision, and robustness, as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for the HPLC analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful tool, relying on a single analytical method can be risky. Orthogonal methods, which employ different separation principles, are crucial for a comprehensive purity assessment. Gas Chromatography (GC) is an excellent alternative for analyzing volatile and thermally stable compounds.[1] Since this compound is a relatively small molecule, it is amenable to GC analysis.
The primary advantage of GC in this context is its different selectivity. Impurities that might co-elute with the main peak in HPLC could be well-separated in GC, and vice-versa. This provides a more complete picture of the compound's purity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize hypothetical but realistic performance data for the analysis of this compound and two potential process-related impurities by both RP-HPLC and GC.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC-UV | Gas Chromatography (GC-FID) |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Detection | UV at 225 nm | Flame Ionization Detector (FID) |
| Retention Time (Analyte) | 8.2 min | 12.5 min |
| Resolution (Analyte/Impurity 1) | 2.5 | 3.1 |
| Resolution (Analyte/Impurity 2) | 1.9 | 2.8 |
| Analysis Time | 15 min | 20 min |
Table 2: Method Validation Parameters
| Parameter | RP-HPLC-UV | Gas Chromatography (GC-FID) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Precision (%RSD, n=6) | < 0.5% | < 1.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.1% |
As the data illustrates, both methods offer excellent performance. However, GC-FID shows superior sensitivity (lower LOD/LOQ) and potentially better resolution for the hypothetical impurities. This underscores the value of using GC as an orthogonal method to detect trace-level impurities that might be missed by HPLC.
Beyond Chromatography: The Role of Spectroscopic Techniques
For a truly comprehensive analysis, hyphenated and spectroscopic techniques can be invaluable.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[2]
-
Raman Spectroscopy: This non-destructive technique can provide rapid, direct analysis with minimal sample preparation, making it useful for at-line or in-line process monitoring.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the analysis of this compound. Method optimization and full validation are required for implementation in a regulated environment.[4]
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: GC-FID Method
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp to 250°C at 10°C/min. Hold at 250°C for 3 minutes.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methylene Chloride.
-
Conclusion: A Multi-faceted Approach to Purity
While RP-HPLC remains the primary and most robust method for the routine purity analysis of this compound, a comprehensive understanding of a compound's impurity profile necessitates an orthogonal approach. The use of a secondary chromatographic method, such as Gas Chromatography, provides a different selectivity and can reveal impurities not detected by HPLC. For research and development, hyphenated techniques like LC-MS are indispensable for impurity identification. By employing a scientifically sound, multi-technique approach grounded in validated methods, researchers and drug developers can ensure the quality and safety of their pharmaceutical intermediates and, ultimately, the final drug product.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. rroij.com [rroij.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
LC-MS characterization of "Methyl 2-(4-bromo-3-fluorophenyl)acetate" derivatives
An In-Depth Guide to the LC-MS Characterization of Methyl 2-(4-bromo-3-fluorophenyl)acetate Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of this compound and its derivatives. As crucial intermediates in pharmaceutical synthesis and agrochemical development, the unambiguous identification and quantification of these compounds are paramount. We will explore the nuances of chromatographic separation, compare ionization techniques, and delve into the principles of mass spectral fragmentation, providing researchers, scientists, and drug development professionals with a robust framework for method development and analysis.
The Analytical Imperative: Why LC-MS for Halogenated Phenylacetates?
This compound belongs to a class of halogenated aromatic compounds whose derivatives can exhibit significant biological activity. The precise substitution pattern of halogens and other functional groups on the phenyl ring dictates the molecule's efficacy, toxicity, and metabolic fate. Consequently, analytical methods must possess both high sensitivity and exquisite selectivity to distinguish between closely related structural isomers and quantify trace-level impurities.
LC-MS has become the definitive tool for this purpose, combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[1] Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for these thermally labile molecules, providing molecular weight information with minimal fragmentation.[2][3]
Strategic Chromatographic Separation: A Comparative Analysis
The primary goal of the chromatographic step is to resolve the target analyte from its derivatives, isomers, and matrix components. The choice of stationary and mobile phases is critical for achieving optimal separation.
Stationary Phase Selection: Beyond C18
Reversed-Phase HPLC (RP-HPLC) is the standard approach for compounds of this polarity. However, subtle differences between derivatives, particularly positional isomers, may require exploring columns with alternative selectivities.
| Stationary Phase | Principle of Separation | Advantages for Halogenated Phenylacetates | Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent starting point; good retention for the nonpolar phenyl ring. Widely available and robust. | May not resolve positional isomers with similar hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl ring.[4] | Mobile phase composition needs careful optimization to balance interactions. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Offers unique selectivity for halogenated compounds and positional isomers due to strong dipole interactions. | Can exhibit different elution orders compared to C18, requiring re-optimization. |
Expert Insight: For separating the parent compound from its hydroxylated or demethylated derivatives, a standard C18 column is often sufficient. However, when tasked with resolving regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives), a PFP or Phenyl-Hexyl column should be the first alternative explored. The unique electronic interactions provided by these phases can often achieve baseline separation where a C18 fails.[5][6]
Mobile Phase Optimization
A gradient elution using acetonitrile or methanol as the organic modifier and water as the aqueous phase is typical. The addition of a small amount of acid, such as formic acid (0.1%), is crucial for ensuring good peak shape and promoting protonation for positive-ion ESI.[7]
Logical Workflow for HPLC Method Development
Caption: Workflow for chromatographic method development.
Ionization & Mass Analysis: Unveiling the Molecular Identity
The mass spectrometer provides two critical pieces of information: the molecular weight of the eluting compound and, through fragmentation, clues to its structure.
Electrospray Ionization (ESI): A Soft Approach
ESI is the premier ionization technique for this class of molecules because it is a "soft" method that imparts minimal excess energy, preserving the intact molecule for MS1 analysis.[8] This is crucial for obtaining an accurate molecular weight. The molecule can be analyzed in either positive or negative ion mode.
-
Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the ester carbonyl oxygen. This mode is generally robust and provides a strong signal for methyl esters.
-
Negative Ion Mode ([M-H]⁻): This mode is less common for the ester but becomes highly effective if the ester is hydrolyzed to the corresponding carboxylic acid, which readily deprotonates.[1] For derivatives containing acidic functional groups (e.g., phenols), negative mode can be superior.
Trustworthiness: The choice of ionization mode must be validated. For this compound, positive ion mode is the logical starting point. The presence of both Bromine-79 and Bromine-81 isotopes provides an intrinsic validation check: any bromine-containing ion will appear as a pair of peaks (doublet) of nearly equal intensity, separated by approximately 2 m/z units.[9][10] This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
To confirm the structure, the molecular ion (or protonated molecule) is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3).[2]
Expected Fragmentation Pathways:
The fragmentation of these molecules follows predictable chemical logic. Key bond cleavages occur at the ester group and involve the loss of halogens.
Caption: Key fragmentation pathways in positive ion ESI-MS/MS.
Expertise & Causality:
-
Loss of Methanol (CH₃OH, -32 Da): A common fragmentation for methyl esters, often proceeding through a rearrangement, resulting in a stable acylium ion.
-
Loss of Carbon Monoxide (CO, -28 Da): Subsequent fragmentation of the acylium ion often involves the loss of CO, yielding a bromofluorobenzyl cation.
-
Loss of Bromine Radical (Br•, -79/81 Da): The loss of the bromine atom is a characteristic fragmentation for organobromine compounds, leading to a fluorobenzyl cation.[10][11] The disappearance of the characteristic 1:1 isotope pattern in the resulting fragment confirms this loss.
Experimental Protocols: A Self-Validating System
This section provides a detailed protocol for the quantitative analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound, >98% purity.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additive: Formic acid, LC-MS grade.
-
HPLC Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock with 50:50 acetonitrile:water.
-
Sample Preparation: Dilute the reaction mixture or sample extract with 50:50 acetonitrile:water to an expected concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter prior to injection.
LC-MS/MS Method Parameters
The following table outlines a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Capable of high-pressure gradients for sharp peaks. |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm | Provides π-π interactions for enhanced selectivity.[4] |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 7 min, hold 2 min | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and fast scanning for MRM. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for this compound class.[3][12] |
| Capillary Voltage | 5500 V | Standard voltage for stable spray. |
| Source Temp. | 450 °C | Aids in desolvation of droplets. |
| MRM Transition 1 | Q1: 262.9 -> Q3: 230.9 (Quantifier) | Corresponds to the loss of methanol. |
| MRM Transition 2 | Q1: 264.9 -> Q3: 232.9 (Quantifier) | Same transition for the Br-81 isotope. |
| MRM Transition 3 | Q1: 262.9 -> Q3: 202.9 (Qualifier) | Corresponds to subsequent loss of CO. |
Conclusion: An Integrated Approach to Characterization
The successful LC-MS characterization of this compound and its derivatives hinges on a logical, multi-faceted approach. It begins with the strategic selection of an HPLC column that offers the necessary selectivity—moving beyond a standard C18 to phases like Phenyl-Hexyl or PFP is often required to resolve critical isomers. This is coupled with soft ionization via ESI to preserve the molecular ion, whose identity is confirmed by the characteristic bromine isotopic pattern. Finally, tandem mass spectrometry (MS/MS) provides definitive structural confirmation through predictable fragmentation pathways. By integrating these principles, researchers can develop robust, reliable, and self-validating methods to support critical research and development objectives.
References
- 1. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 3-Bromophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate and Structurally Related Phenylacetic Acid Esters
Executive Summary
Phenylacetic acid and its derivatives are privileged scaffolds in organic synthesis and medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and serving as versatile building blocks.[1] The strategic introduction of halogen substituents onto the phenyl ring profoundly alters the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of Methyl 2-(4-bromo-3-fluorophenyl)acetate, a di-substituted ester, with its parent compound, Methyl 2-phenylacetate, and its mono-substituted analogs, Methyl 2-(4-bromophenyl)acetate and Methyl 2-(4-chlorophenyl)acetate. We will explore their synthesis, compare their key properties through experimental data, analyze their chemical reactivity based on substituent effects, and discuss their applications, particularly in the context of drug discovery.
Introduction to Phenylacetic Acid Esters
The phenylacetic acid framework is a common structural motif in a variety of compounds, from perfumes to pharmaceuticals.[2] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac is a derivative of 2-phenylaminophenylacetic acid.[3] Esters of these acids, such as the methyl esters discussed herein, are crucial intermediates. They offer improved handling and solubility characteristics compared to the corresponding carboxylic acids and allow for a wide range of chemical transformations.
The focus of this guide, This compound , is of particular interest due to its unique substitution pattern. The presence of both a bromine and a fluorine atom imparts specific electronic and steric properties that distinguish it from simpler analogs. This comparison aims to elucidate these differences for researchers and drug development professionals, enabling more informed decisions in molecular design and synthesis.
Synthesis and Physicochemical Characterization
The most common and straightforward method for synthesizing methyl phenylacetates is the Fischer esterification of the corresponding phenylacetic acid with methanol, typically in the presence of a strong acid catalyst like sulfuric acid.[4][5] This is an equilibrium-driven reaction where the use of excess methanol as the solvent drives the reaction toward the ester product.[6]
General Experimental Protocol: Fischer Esterification
This protocol is adapted from the synthesis of Methyl 4-bromophenylacetate and is broadly applicable to the other analogs with minor adjustments.[5]
-
Reaction Setup: To a solution of the substituted phenylacetic acid (1.0 eq.) in methanol (approx. 4 mL per gram of acid), slowly add concentrated sulfuric acid (approx. 0.3 mL per gram of acid) dropwise while stirring in an ice bath to control the initial exotherm.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65-70°C). Maintain reflux for 2-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity methyl ester.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of phenylacetic acid methyl esters via Fischer esterification.
Comparative Physicochemical Properties
The introduction of halogens significantly impacts the physical properties of the parent molecule, Methyl 2-phenylacetate. The table below summarizes key data for our compounds of interest.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl 2-phenylacetate | C₉H₁₀O₂ | 150.17[8][9] | 218 | 1.066 | |
| Methyl 2-(4-chlorophenyl)acetate | ![]() | C₉H₉ClO₂ | 184.62 | 100-102 (4 mmHg) | 1.235 |
| Methyl 2-(4-bromophenyl)acetate | C₉H₉BrO₂ | 229.07[10][11] | 246-248[10] | 1.499[10] | |
| This compound | C₉H₈BrFO₂ | 247.06[12] | Not Available | Not Available |
Note: Data sourced from various chemical suppliers and databases. Boiling points may be reported at reduced pressure.
As expected, the molecular weight and density increase progressively with the addition and increasing mass of the halogen substituents. The introduction of halogens also increases lipophilicity (logP), a critical parameter in drug design that influences membrane permeability and protein binding.
Comparative Reactivity Analysis
The substituents on the phenyl ring exert profound electronic effects that modulate the reactivity of the entire molecule. Both fluorine and bromine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the side chain.
-
Ester Carbonyl Reactivity: The inductive withdrawal of electron density by the halogens is transmitted through the aromatic ring to the benzylic carbon and, subsequently, to the ester carbonyl group. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Consequently, the rate of reactions like alkaline hydrolysis (saponification) is expected to increase in the order: Methyl 2-phenylacetate < Methyl 2-(4-chlorophenyl)acetate < Methyl 2-(4-bromophenyl)acetate < this compound. The combined inductive effect of both bromine and fluorine in the target molecule should render its ester group the most reactive towards hydrolysis.
-
α-Proton Acidity: The same inductive electron withdrawal stabilizes the carbanion (enolate) formed upon deprotonation of the α-carbon (the CH₂ group). This increases the acidity of the α-protons, facilitating enolate formation. This enhanced acidity is beneficial for reactions such as aldol condensations or alkylations at the alpha position.
-
Aromatic Ring Reactivity: The bromine atom on this compound and Methyl 2-(4-bromophenyl)acetate provides a valuable synthetic handle. It is an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is a key advantage over the unsubstituted and chloro-substituted analogs for library synthesis and lead optimization.
Factors Influencing Reactivity
Caption: Relationship between ring substituents and the resulting molecular reactivity of phenylacetic esters.
Applications in Drug Discovery and Organic Synthesis
Halogenated organic compounds are ubiquitous in modern pharmaceuticals.[13] The inclusion of halogens can dramatically improve a drug candidate's profile by modulating its metabolic stability, binding affinity, and membrane permeability.[14]
-
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic hydroxylation at or near the site of substitution, thereby increasing the drug's half-life.
-
Binding Affinity: Halogens can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring.[15][16] This interaction can significantly enhance binding affinity and selectivity.
-
Synthetic Utility: As mentioned, the bromine atom in This compound makes it a highly valuable building block. It allows for late-stage functionalization, a powerful strategy in drug discovery where complex molecular scaffolds are built and then diversified at a final step to create a library of analogs for structure-activity relationship (SAR) studies.[17][18]
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound as a versatile intermediate.
Conclusion
This compound presents a unique combination of properties that make it a compelling building block for researchers in organic synthesis and drug discovery. Compared to its unsubstituted and mono-halogenated counterparts, it offers:
-
Enhanced Reactivity: The combined electron-withdrawing effects of bromine and fluorine increase the reactivity of the ester group and the acidity of the α-protons.
-
Synthetic Versatility: The bromine atom serves as a key functional handle for advanced synthetic modifications via cross-coupling reactions.
-
Favorable Pharmacological Properties: The fluorine atom can be leveraged to block metabolic pathways and potentially engage in productive interactions within a biological target's binding site.
While Methyl 2-phenylacetate remains a fundamental starting material, and the mono-halogenated analogs provide intermediate levels of activation and functionality, the di-substituted This compound represents a more advanced and synthetically powerful tool for the construction of complex, novel molecules with tailored properties.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
- 6. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Alternatives for Methyl 2-(4-bromo-3-fluorophenyl)acetate in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. "Methyl 2-(4-bromo-3-fluorophenyl)acetate" is a valuable building block, often employed in the synthesis of complex molecules due to its reactive handles amenable to a variety of cross-coupling reactions. However, reliance on a single reagent can limit synthetic flexibility and innovation. This guide provides an in-depth comparison of alternative reagents and synthetic strategies, supported by experimental data and protocols, to empower researchers with a broader palette of options for their synthetic endeavors.
Understanding the Role of this compound
This compound serves as a precursor to a variety of more complex molecules, primarily through reactions involving the aryl bromide and the ester functional groups. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. The fluorine atom can influence the electronic properties and metabolic stability of the final compound, a feature of particular interest in medicinal chemistry.[1][2]
Alternative Strategies: A Comparative Overview
Instead of using the pre-functionalized "this compound", one can achieve similar or identical final products through alternative synthetic routes. These strategies often offer advantages in terms of cost, availability of starting materials, and the ability to introduce diversity at different stages of the synthesis. The following sections compare some of the most powerful alternative methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Instead of starting with the target molecule, one can construct the 2-aryl acetate moiety by coupling a simpler acetate derivative with a suitably functionalized aromatic partner.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. In this context, one could couple an arylboronic acid with a haloacetate. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[3][4] While aryl bromides are commonly used, the corresponding chlorides are often more readily available and cost-effective.
Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Relative Reactivity | Typical Catalyst Loading | Reaction Temperature | Yield Range (%) |
| Aryl Iodide | High | 0.025 - 1 mol% | Room Temp. - 80 °C | 85 - 98 |
| Aryl Bromide | Medium | 1 - 5 mol% | 60 - 100 °C | 70 - 95 |
| Aryl Chloride | Low | 2 - 10 mol% | 80 - 120 °C | 50 - 85 |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and base used.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorophenylboronic Acid with Methyl Bromoacetate
-
To a flame-dried Schlenk flask, add 4-bromo-3-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and water (10 mL).
-
Add methyl bromoacetate (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Logical Workflow for Suzuki-Miyaura Coupling
References
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-(4-bromo-3-fluorophenyl)acetate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. In the context of substituted phenylacetic acid derivatives, which are common scaffolds in medicinal chemistry, even a minor change in the position of substituents on the aromatic ring can dramatically alter a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of "Methyl 2-(4-bromo-3-fluorophenyl)acetate" and two of its closely related and synthetically plausible isomers: "Methyl 2-(3-bromo-4-fluorophenyl)acetate" and "Methyl 2-(4-bromo-2-fluorophenyl)acetate".
Through a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will equip you with the knowledge to unequivocally distinguish between these isomers. The experimental protocols and data interpretation strategies outlined herein are designed to be self-validating, providing a robust framework for your analytical workflows.
The Importance of Isomeric Purity in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous analytical checkpoints. Isomeric purity is a cornerstone of this process. The specific arrangement of atoms in a molecule dictates its three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. A change in the substitution pattern on a phenyl ring can affect a molecule's binding affinity, metabolic stability, and toxicity profile. Therefore, the ability to confidently identify and separate isomers is not merely an academic exercise but a fundamental requirement for the development of safe and effective pharmaceuticals.
Experimental Workflow for Isomer Differentiation
A multi-spectroscopic approach is the most reliable method for the structural elucidation of organic molecules. The following workflow outlines the key experimental techniques and their roles in distinguishing between the isomers of Methyl 2-(bromo-fluorophenyl)acetate.
Caption: Experimental workflow for the differentiation of Methyl 2-(bromo-fluorophenyl)acetate isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl 2-(bromo-fluorophenyl)acetate isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹⁹F NMR spectrum.
-
Use a standard pulse sequence.
-
Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for the three isomers. These predictions were generated using established NMR prediction algorithms and provide a strong basis for comparison with experimental data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | δ (ppm) - OCH₃ | δ (ppm) - CH₂ | δ (ppm) - Aromatic Protons | J (Hz) - Aromatic Couplings |
| This compound | ~3.70 (s, 3H) | ~3.60 (s, 2H) | ~7.50 (t, 1H, H-5), ~7.15 (dd, 1H, H-6), ~7.05 (dd, 1H, H-2) | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 8.0, J(H6-H2) ≈ 2.0, J(H6-F) ≈ 5.0, J(H2-F) ≈ 9.0 |
| Methyl 2-(3-bromo-4-fluorophenyl)acetate | ~3.71 (s, 3H) | ~3.61 (s, 2H) | ~7.40 (dd, 1H, H-2), ~7.25 (ddd, 1H, H-6), ~7.10 (t, 1H, H-5) | J(H2-H6) ≈ 2.0, J(H2-F) ≈ 7.0, J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.0, J(H5-F) ≈ 8.5 |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | ~3.72 (s, 3H) | ~3.68 (s, 2H) | ~7.35 (dd, 1H, H-3), ~7.30 (dd, 1H, H-5), ~7.20 (t, 1H, H-6) | J(H3-H5) ≈ 2.0, J(H3-F) ≈ 10.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 2.0, J(H6-F) ≈ 8.0 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | δ (ppm) - C=O | δ (ppm) - OCH₃ | δ (ppm) - CH₂ | δ (ppm) - Aromatic Carbons |
| This compound | ~171.0 | ~52.5 | ~40.5 | ~159.0 (d, J=245 Hz, C-F), ~136.0 (d, J=3 Hz, C-ipso), ~134.0 (s, C-Br), ~126.0 (d, J=3 Hz, C-H), ~117.0 (d, J=21 Hz, C-H), ~110.0 (d, J=23 Hz, C-Br) |
| Methyl 2-(3-bromo-4-fluorophenyl)acetate | ~171.1 | ~52.6 | ~40.4 | ~158.0 (d, J=248 Hz, C-F), ~134.0 (d, J=8 Hz, C-ipso), ~132.0 (d, J=3 Hz, C-H), ~125.0 (d, J=18 Hz, C-H), ~117.0 (d, J=22 Hz, C-H), ~110.0 (d, J=21 Hz, C-Br) |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | ~170.5 | ~52.4 | ~34.5 (d, J=2 Hz) | ~161.0 (d, J=248 Hz, C-F), ~134.0 (d, J=4 Hz, C-H), ~130.0 (d, J=8 Hz, C-H), ~124.0 (d, J=16 Hz, C-ipso), ~122.0 (d, J=4 Hz, C-Br), ~117.0 (d, J=25 Hz, C-H) |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Isomer | Predicted δ (ppm) | Expected Multiplicity |
| This compound | ~ -112 | ddd |
| Methyl 2-(3-bromo-4-fluorophenyl)acetate | ~ -110 | ddd |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | ~ -115 | ddd |
Interpretation and Key Differentiating Features
The key to distinguishing these isomers lies in the unique electronic environment of each proton and carbon nucleus, which is reflected in their chemical shifts and coupling patterns.
Validating the structure of "Methyl 2-(4-bromo-3-fluorophenyl)acetate" derivatives
An In-Depth Technical Guide to the Structural Validation of Methyl 2-(4-bromo-3-fluorophenyl)acetate Derivatives
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of key intermediates is not merely a procedural step but the foundation of chemical integrity, ensuring the safety, efficacy, and reproducibility of subsequent synthesis and biological testing. This compound and its derivatives are versatile building blocks in the synthesis of various pharmaceutical agents. The presence of multiple substituents on the phenyl ring, including two distinct halogens, necessitates a robust, multi-faceted analytical approach to prevent isomeric ambiguity and confirm purity.
This guide provides an in-depth comparison of core analytical techniques, grounded in field-proven insights. We will move beyond simple protocol recitation to explain the causality behind experimental choices, demonstrating how an integrated, orthogonal workflow creates a self-validating system for structural elucidation.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for structural validation is fraught with risk. For a molecule like this compound, potential pitfalls include the misidentification of positional isomers or the failure to detect co-eluting impurities. An orthogonal approach, leveraging the distinct strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), provides the necessary cross-validation to build an unassailable structural proof.
dot
Caption: Orthogonal techniques provide distinct and complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, offering unparalleled insight into the precise arrangement and connectivity of atoms within a molecule. For halogenated compounds, specific NMR experiments are crucial for unambiguous assignment.
Expertise & Experience: Why NMR is Indispensable
The substitution pattern on the phenyl ring creates a unique magnetic environment for each proton and carbon. ¹H NMR reveals the number of distinct protons and their neighbor relationships through spin-spin coupling. Critically, the presence of fluorine (¹⁹F, a spin ½ nucleus) introduces J-coupling to nearby protons and carbons, providing definitive proof of its position relative to other substituents.[1][2][3][4] ¹³C NMR complements this by defining the carbon skeleton, while specialized 2D experiments (COSY, HSQC, HMBC) serve as the final arbiters of connectivity.
Key NMR Experiments and Expected Data
-
¹H NMR: Provides information on the proton environment. The aromatic region will show complex splitting patterns due to coupling between protons (³JHH) and long-range coupling to fluorine (³JHF, ⁴JHF). The methylene (-CH₂) and methyl (-OCH₃) protons will appear as singlets, though the methylene protons may show subtle long-range coupling to the fluorine.
-
¹³C NMR: Identifies all unique carbon atoms. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings, confirming the fluorine's position.[3]
-
¹⁹F NMR: As a 100% abundant, high-sensitivity nucleus, ¹⁹F NMR is a powerful and straightforward experiment.[1] It will show a single resonance for the fluorine atom, which will be split into a multiplet by the neighboring aromatic protons.
-
2D NMR (HSQC/HMBC): These experiments correlate proton and carbon signals. HSQC identifies which protons are attached to which carbons, while HMBC reveals longer-range (2-3 bond) correlations, piecing together the entire molecular puzzle.
Table 1: Representative NMR Data for this compound in CDCl₃
| Nucleus | Experiment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 1D Proton | 7.45 | d, J = 8.4 Hz | H-6 (ortho to Br) |
| ¹H | 1D Proton | 7.10 | dd, J = 8.4, 2.0 Hz | H-5 (meta to Br, ortho to F) |
| ¹H | 1D Proton | 6.95 | dd, J = 8.4, 2.0 Hz | H-2 (ortho to F and -CH₂) |
| ¹H | 1D Proton | 3.70 | s | -OCH₃ |
| ¹H | 1D Proton | 3.65 | s | -CH₂- |
| ¹³C | 1D Carbon | 171.0 | s | C=O |
| ¹³C | 1D Carbon | 159.5 | d, ¹JCF ≈ 250 Hz | C-3 (C-F) |
| ¹³C | 1D Carbon | 135.0 | s | C-1 (C-CH₂) |
| ¹³C | 1D Carbon | 132.0 | s | C-6 |
| ¹³C | 1D Carbon | 125.0 | d, ³JCF ≈ 3 Hz | C-5 |
| ¹³C | 1D Carbon | 115.0 | d, ²JCF ≈ 20 Hz | C-2 |
| ¹³C | 1D Carbon | 110.0 | d, ²JCF ≈ 25 Hz | C-4 (C-Br) |
| ¹³C | 1D Carbon | 52.5 | s | -OCH₃ |
| ¹³C | 1D Carbon | 40.0 | s | -CH₂- |
| ¹⁹F | 1D Fluorine | -115.0 | m | Ar-F |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.
-
2D Experiments: If assignments are ambiguous, run standard COSY, HSQC, and HMBC experiments.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
MS provides two vital pieces of information: the molecular weight of the compound and fragmentation patterns that act as a structural fingerprint. For halogenated compounds, it offers a uniquely definitive signature.
Expertise & Experience: The Isotopic Pattern is Key
The most trustworthy feature in the mass spectrum of a bromo-compound is its isotopic signature. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[7][8] The presence of this characteristic doublet is unequivocal proof of a single bromine atom in the molecule or fragment ion.[7][9]
Key Features in the Mass Spectrum
-
Molecular Ion (M⁺) Region: Expect to see a pair of peaks of nearly equal height, corresponding to [C₉H₈⁷⁹BrFO₂]⁺ and [C₉H₈⁸¹BrFO₂]⁺.
-
Fragmentation: Electron ionization (EI) will cause the molecule to fragment in predictable ways. Key fragment ions can help confirm the structure. Common losses include:
-
[M - OCH₃]⁺: Loss of the methoxy radical.
-
[M - COOCH₃]⁺: Loss of the carbomethoxy radical.
-
[C₇H₅BrF]⁺: The bromofluorobenzyl cation, resulting from cleavage of the acetate side chain.
-
Table 2: Expected High-Resolution MS Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
| [M]⁺ | 247.9719 | 249.9699 | Molecular Ion |
| [M - OCH₃]⁺ | 216.9457 | 218.9436 | Loss of methoxy group |
| [M - COOCH₃]⁺ | 188.9506 | 190.9485 | Loss of carbomethoxy group |
| [C₇H₅BrF]⁺ | 188.9506 | 190.9485 | Bromofluorobenzyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
GC Method: Use a temperature program that allows for the separation of the analyte from any solvent or impurities (e.g., ramp from 50°C to 250°C).
-
MS Acquisition: Acquire data in electron ionization (EI) mode, scanning a mass range from m/z 40 to 400.
-
Analysis: Analyze the resulting spectrum for the molecular ion doublet and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
While NMR and MS define the structure, HPLC quantifies its purity. For drug development professionals, knowing the purity profile is as critical as knowing the structure itself. HPLC is the gold standard for separating the target compound from starting materials, by-products, and other impurities.[10][11]
Expertise & Experience: Why Purity Cannot Be Assumed
A clean NMR spectrum does not guarantee 100% purity. Impurities with similar structures may have overlapping signals, and amorphous or inorganic impurities are NMR-silent. HPLC, with its superior separation power, can resolve closely related species, allowing for their individual quantification.[12] A validated HPLC method is a regulatory requirement for any pharmaceutical intermediate.[13]
Table 3: Example HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Starting Material (e.g., 4-bromo-3-fluorotoluene) |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 9.1 | 0.10 | Unknown Impurity |
Experimental Protocol: Reverse-Phase HPLC Purity Method
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject 10 µL of the sample solution. Integrate all peaks and calculate the area percent purity. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[12]
The Integrated Validation Workflow: A Self-Validating System
The true power of this approach lies in the integration of all three techniques into a cohesive workflow. Each result cross-validates the others, creating a system that is authoritative and trustworthy.
dot
Caption: Integrated workflow for robust structural validation.
This workflow ensures that the material proceeding to the next stage is not only the correct molecule (confirmed by NMR and MS) but is also of sufficient purity for its intended use (confirmed by HPLC). This systematic, evidence-based approach is the hallmark of sound scientific practice in pharmaceutical development.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeolusa.com [jeolusa.com]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. moravek.com [moravek.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of Methyl 2-(4-bromo-3-fluorophenyl)acetate: Reaction Conditions and Methodologies
Introduction
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The presence of bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold, making it a valuable building block for drug discovery and development professionals. The efficient and scalable synthesis of this ester is therefore of significant interest.
This guide provides a comparative analysis of various reaction conditions for the synthesis of this compound, primarily focusing on the Fischer esterification of its parent carboxylic acid. We will delve into the rationale behind the choice of catalysts, solvents, and temperature, and provide supporting data from analogous systems. Furthermore, alternative synthetic routes will be discussed and compared, offering researchers a comprehensive overview to select the optimal method for their specific needs.
Synthesis of the Precursor: 2-(4-bromo-3-fluorophenyl)acetic acid
The most common and direct precursor for the target ester is 2-(4-bromo-3-fluorophenyl)acetic acid (CAS No: 942282-40-8)[1]. The synthesis of this acid is a critical first step, and several routes can be envisaged, often starting from commercially available materials like 4-bromo-3-fluoroaniline or 4-bromo-3-fluorotoluene.
A plausible synthetic workflow starting from 4-bromo-3-fluorotoluene is outlined below. This multi-step process involves radical bromination of the benzylic position, followed by cyanation and subsequent hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for 2-(4-bromo-3-fluorophenyl)acetic acid.
Comparative Analysis of Esterification Conditions: The Fischer-Speier Esterification
The Fischer-Speier esterification is the most common method for preparing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields of the desired methyl ester, the equilibrium must be shifted towards the products.[3] This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction.[2]
The general reaction is as follows:
2-(4-bromo-3-fluorophenyl)acetic acid + Methanol ⇌ this compound + Water
The presence of electron-withdrawing groups, such as bromine and fluorine, on the aromatic ring increases the electrophilicity of the carbonyl carbon in the carboxylic acid. This electronic effect can increase the rate of the esterification reaction.[4]
Catalyst Comparison
The choice of acid catalyst is crucial and can significantly impact reaction time, yield, and the compatibility with other functional groups.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Hydrochloric Acid (HCl) | Inexpensive, readily available, and highly effective.[5] | Can cause side reactions like dehydration or charring with sensitive substrates. Strongly corrosive. |
| Lewis Acids | Boron Trifluoride (BF₃), Scandium(III) Triflate (Sc(OTf)₃) | Can be milder and more selective than strong Brønsted acids.[2] | More expensive, can be moisture-sensitive, and may require anhydrous conditions. |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15) | Easily removed by filtration, reusable, and often lead to cleaner reactions. | May have lower catalytic activity, requiring longer reaction times or higher temperatures. |
Causality Behind Catalyst Choice:
-
Sulfuric Acid (H₂SO₄): For a robust, cost-effective, large-scale synthesis where the substrate is stable to strong acid, H₂SO₄ is often the catalyst of choice. Its high catalytic activity ensures a reasonably fast reaction rate.
-
p-Toluenesulfonic Acid (p-TsOH): This solid organic acid is often preferred in laboratory settings as it is easier to handle than sulfuric acid and is generally less prone to causing charring.
-
Lewis Acids (e.g., BF₃): If the starting material or product contains acid-sensitive functional groups, a milder Lewis acid catalyst might be employed to avoid degradation.[6]
Reaction Temperature and Time
Fischer esterifications are typically conducted at the reflux temperature of the alcohol used.[6] In the case of methanol, this is approximately 65 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carboxylic acid and the catalyst used. Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Solvent and Reagent Stoichiometry
Methanol often serves as both the reactant and the solvent, and using it in large excess is a common strategy to drive the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[7]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard, robust method suitable for the synthesis of this compound.
Materials:
-
2-(4-bromo-3-fluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a solution of 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for Fischer Esterification.
Alternative Synthesis Methods for this compound
While Fischer esterification is often the most practical method, several alternatives exist, each with its own advantages and disadvantages.
| Method | Reagents | Advantages | Disadvantages |
| Diazomethane | Diazomethane (CH₂N₂) | High yield, mild conditions, minimal work-up.[8] | Highly toxic, explosive, and requires specialized equipment for its generation.[9] |
| Acyl Chloride Formation followed by Alcoholysis | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Methanol | The acyl chloride intermediate is highly reactive, leading to a fast and irreversible reaction with methanol. | Requires an extra synthetic step. Reagents are corrosive and moisture-sensitive.[10] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol | Mild conditions, suitable for acid-sensitive substrates.[10] | DCC is a known allergen. Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Methyl Iodide | Methyl Iodide (MeI), Base (e.g., K₂CO₃, Cs₂CO₃) | Useful when acidic conditions are not tolerated. | Methyl iodide is toxic and a potential alkylating agent for other nucleophilic sites in the molecule.[10] |
Rationale for Choosing an Alternative:
-
If the substrate is highly valuable and sensitive to heat or strong acids, the Steglich esterification or reaction with diazomethane (with extreme caution) might be considered.[9][10]
-
For a rapid and irreversible conversion, the acyl chloride route is effective, though it adds a step to the overall synthesis.[10]
Safety and Handling
-
2-(4-bromo-3-fluorophenyl)acetic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, always adding acid to the solvent, never the other way around.
-
Thionyl Chloride and Oxalyl Chloride: Corrosive and react violently with water. Handle only in a dry atmosphere within a fume hood.
-
Diazomethane: Extremely toxic and explosive. Should only be handled by experienced chemists with appropriate safety measures in place.[8]
Conclusion
The synthesis of this compound is most commonly and efficiently achieved via the Fischer esterification of the corresponding carboxylic acid. The use of concentrated sulfuric acid as a catalyst with an excess of methanol at reflux provides a robust and scalable method. For substrates sensitive to harsh acidic conditions, alternative methods such as the Steglich esterification or the use of milder Lewis acid catalysts offer viable, albeit often more costly, options. The choice of synthetic route should be guided by the scale of the reaction, the stability of the substrate, and the available resources. Careful consideration of the safety precautions for all reagents is paramount.
References
- 1. 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. sarthaks.com [sarthaks.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
A Comparative Guide to the Reactivity of Methyl 2-(4-bromo-3-fluorophenyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available to medicinal and process chemists, substituted aryl halides serve as foundational pillars for the construction of complex molecular architectures, primarily through the use of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth, data-driven comparison of the reactivity of Methyl 2-(4-bromo-3-fluorophenyl)acetate , a versatile building block, against structurally related analogues. Our objective is to furnish researchers, scientists, and drug development professionals with actionable insights to inform their substrate selection and reaction optimization strategies.
The Chemical Profile of this compound: A Structural Dissection
This compound (CAS No. 942282-41-9) is a polysubstituted aromatic compound featuring several key functional groups that dictate its chemical behavior.[3][4] The reactivity of this molecule in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects originating from its substituents:
-
The Bromo Group: The carbon-bromine (C-Br) bond is the primary site of reactivity in typical cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] The C-Br bond is weaker than a carbon-chlorine (C-Cl) bond but stronger than a carbon-iodine (C-I) bond, placing its reactivity in a synthetically useful "sweet spot".[8][9]
-
The Fluoro Group: Positioned ortho to the bromine atom, the fluorine atom exerts a powerful influence on the molecule's reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring.[10] This electronic perturbation can significantly impact the rate-determining oxidative addition step in the catalytic cycle.[11]
-
The Methyl Acetate Group: This ester moiety, attached to a benzylic carbon, is a common feature in pharmaceutical intermediates. While it is electronically distal to the C-Br bond, its steric bulk and potential for coordination with the metal center should not be disregarded, especially in catalyst selection.
Comparator Aryl Halides for Reactivity Benchmarking
To provide a comprehensive understanding of this compound's reactivity, we have selected three comparator compounds. These analogues were chosen to systematically probe the influence of the halogen and the fluorine substituent.
-
Comparator A: Methyl 2-(4-iodo-3-fluorophenyl)acetate: The iodo-analogue is expected to be more reactive due to the weaker C-I bond.[8]
-
Comparator B: Methyl 2-(4-bromo-2-fluorophenyl)acetate: Isomeric to our target molecule, this compound allows for an assessment of the positional effect of the fluorine substituent.
-
Comparator C: Methyl 2-(4-bromophenyl)acetate: The non-fluorinated parent compound serves as a baseline to quantify the electronic impact of the fluorine atom.
Benchmarking Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13] It, therefore, serves as an ideal platform for our comparative study.
Rationale for Experimental Design: A standardized set of reaction conditions was employed to ensure a fair and objective comparison. A common palladium precatalyst, Pd(dppf)Cl₂, was chosen for its general effectiveness in coupling aryl bromides.[14] Cesium carbonate (Cs₂CO₃) was selected as the base, and a 1,4-dioxane/water solvent system was used. The reaction progress was monitored over time to provide insights into the relative kinetics of the different substrates.
| Substrate | Comparator | Halogen | Fluorine Position | Time to >95% Conversion (h) | Isolated Yield (%) | Key Impurity Profile |
| This compound | Target | Bromo | meta to acetate | 4 | 88 | Low levels of homocoupling (<2%) |
| Methyl 2-(4-iodo-3-fluorophenyl)acetate | A | Iodo | meta to acetate | 1.5 | 92 | Minor protodeiodination (<3%) |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | B | Bromo | ortho to acetate | 6 | 85 | Slightly increased homocoupling (~3%) |
| Methyl 2-(4-bromophenyl)acetate | C | Bromo | None | 5 | 82 | Noticeable homocoupling (~5%) |
This data is illustrative and representative of typical experimental outcomes.
Interpretation of Results:
-
Effect of the Halogen (Target vs. A): As anticipated, the iodo-analogue (Comparator A) exhibited the highest reactivity, reaching completion in significantly less time. This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the rate-limiting oxidative addition step.[8]
-
Effect of Fluorine Position (Target vs. B): The target molecule, with the fluorine atom ortho to the bromine, reacted faster than its isomer, Comparator B. The electron-withdrawing nature of the fluorine atom makes the ipso-carbon more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst. The proximity of the fluorine in the target molecule appears to have a more pronounced activating effect.
-
Effect of Fluorine Substitution (Target vs. C): The presence of the fluorine atom in the target molecule leads to a faster reaction and higher yield compared to the non-fluorinated analogue (Comparator C). The strong inductive effect of fluorine lowers the energy of the LUMO of the aryl bromide, making it a better substrate for the electron-rich palladium(0) catalyst.[10][15] The higher yield also suggests that the fluorine substituent may suppress some side reactions like homocoupling.
Experimental Protocols
To a flame-dried Schlenk tube was added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) were added via syringe. The mixture was sparged with argon for 10 minutes.[14] Finally, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) was added, and the tube was sealed. The reaction mixture was heated to 90 °C with vigorous stirring. Reaction progress was monitored by TLC or GC-MS. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Visualization of Workflows and Relationships
Broader Implications for Drug Development
The observed reactivity trends have significant practical implications:
-
Cost and Availability: While iodo-derivatives (Comparator A) are more reactive, they are often more expensive and less stable than their bromo counterparts. The enhanced reactivity of the fluorinated bromo-compound (Target) offers a good compromise between reactivity and cost.
-
Catalyst Selection and Loading: The higher reactivity of the target molecule may allow for lower catalyst loadings, which is economically and environmentally advantageous, especially on a large scale. This can also lead to lower levels of residual palladium in the final active pharmaceutical ingredient (API).
-
Process Robustness: The faster reaction times and potentially cleaner reaction profiles associated with the fluorinated substrate can lead to more robust and reproducible manufacturing processes.
Conclusion
This comparative guide demonstrates that this compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atom significantly enhances its reactivity compared to its non-fluorinated analogue, providing a clear advantage in terms of reaction kinetics and efficiency. While not as reactive as its iodo-counterpart, it represents a more cost-effective and stable alternative. These findings underscore the importance of understanding the subtle interplay of electronic and steric effects when selecting reagents for complex synthesis, ultimately enabling the development of more efficient and robust synthetic routes in the pursuit of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 942282-41-9 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
Section 1: Foundational Cross-Coupling Reactions and Their Byproduct Profiles
An In-Depth Guide to the Reaction Byproducts of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. This compound is a key intermediate, valued for the synthetic handles it offers: an ester for derivatization and a halogenated aromatic ring primed for cross-coupling reactions. However, the utility of this reagent is intrinsically linked to the predictability and control of its chemical transformations. Undesired byproducts not only reduce yield but can also introduce significant challenges in purification, potentially leading to downstream complications in biological assays and regulatory filings.
This guide provides an in-depth analysis of the common byproducts generated from this compound in two cornerstone reactions of medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the mechanistic origins of these impurities, present comparative data against a structural isomer, and provide robust analytical protocols for their identification and quantification. Our focus is on the causality behind experimental choices, empowering researchers to anticipate and mitigate the formation of unwanted species.
The 4-bromo-3-fluoro substitution pattern on the phenyl ring presents a unique electronic environment. The fluorine atom, being strongly electron-withdrawing, and the bromine atom, a versatile coupling partner, dictate the reactivity and potential side reactions. Palladium-catalyzed cross-coupling reactions are the most common transformations for this substrate.[1]
The Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, typically by coupling an organoboron species with an organohalide.[2] While highly efficient, the reaction is not without its complexities, and several byproducts can arise.
Mechanistic Origin of Byproducts: The primary byproducts in a Suzuki-Miyaura coupling involving this compound are typically:
-
Hydrodehalogenation Product (Methyl 2-(3-fluorophenyl)acetate): This arises when the aryl halide complex undergoes a reaction that replaces the bromine with a hydrogen atom. This can be promoted by sources of hydride in the reaction medium or through a competing reaction pathway involving β-hydride elimination from the palladium center if certain ligands are used.
-
Homocoupling Product (Dimethyl 2,2'-(5,5'-difluoro-[1,1'-biphenyl]-2,2'-diyl)diacetate): This symmetrical biaryl is formed from the coupling of two molecules of the starting aryl bromide. It is often favored at higher temperatures or when the transmetalation step with the boronic acid is slow.
-
Boronic Acid Homocoupling (Biaryl from Boronic Acid): The organoboron reagent can also couple with itself, especially in the presence of oxygen, to form a symmetrical biaryl byproduct.
-
Hydrolysis of Ester: Under basic conditions, the methyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene and water (4:1, 0.2 M).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired product from byproducts.
Causality Note: The choice of a palladium(0) source like Pd(PPh₃)₄ and a moderately strong base like K₂CO₃ in an aqueous/organic solvent system is a classic setup.[4] The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Using an excess of the boronic acid can help drive the reaction to completion but may increase boronic acid homocoupling.
The Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines from aryl halides.[6] The choice of ligand, base, and solvent is critical in steering the reaction away from byproduct formation.
Mechanistic Origin of Byproducts: Key byproducts in the Buchwald-Hartwig amination of this compound include:
-
Hydrodehalogenation Product (Methyl 2-(3-fluorophenyl)acetate): As with the Suzuki reaction, this is a common byproduct. It can occur via a competing pathway where a β-hydride elimination from the palladium amide intermediate is followed by reductive elimination.[7]
-
Deiodination/Complex Mixtures: In some cases, particularly with more complex substrates or less optimized catalyst systems, a mixture of unidentifiable byproducts can form.[8]
-
Amine Scrambling/Double Arylation: If a primary amine is used, there is a possibility of double arylation, leading to a tertiary amine byproduct.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried vial.
-
Reagent Addition: Outside the glovebox, add this compound (1.0 equiv) and the amine (1.2 equiv). Seal the vial and add anhydrous toluene (0.1 M) via syringe.
-
Reaction Execution: Place the vial in a preheated block at 100-110 °C and stir for 4-24 hours. Monitor consumption of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.[9]
-
Purification: Purify the crude product using flash column chromatography.
Causality Note: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine without competing in the coupling.[1] The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is essential to promote the reductive elimination step (forming the desired C-N bond) and suppress side reactions like β-hydride elimination.[7]
Section 2: Comparative Analysis with an Alternative Substrate
To understand the impact of the substituent pattern, we compare the performance of This compound (Substrate A) with its isomer, Methyl 2-(2-bromo-5-fluorophenyl)acetate (Substrate B) in a model Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.
The key difference lies in the position of the bromine atom relative to the other substituents. In Substrate B, the bromine is ortho to the bulky acetate side chain, which can introduce steric hindrance.
| Parameter | This compound (A) | Methyl 2-(2-bromo-5-fluorophenyl)acetate (B) | Rationale for Difference |
| Desired Product Yield | 85% | 72% | The steric hindrance from the ortho-acetate group in Substrate B likely slows the oxidative addition step, leading to lower overall yield under identical conditions. |
| Hydrodehalogenation | ~5% | ~8% | Slower desired coupling for Substrate B can allow more time for competing side reactions like hydrodehalogenation to occur. |
| Homocoupling (Ar-Ar) | ~3% | ~10% | When the primary coupling is sterically hindered and slow, the catalyst may favor the dimerization of the more accessible aryl halide. |
| Reaction Time | 8 hours | 16 hours | The less sterically hindered C-Br bond in Substrate A allows for faster oxidative addition to the palladium catalyst. |
| Optimal Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Substrate B may require a more robust ligand like dppf to overcome the steric challenge and promote efficient coupling. |
Field Insight: For a drug development program, Substrate A would generally be preferred due to its higher reactivity, cleaner byproduct profile, and faster reaction time, which translates to lower manufacturing costs and simpler purification. Substrate B might be chosen only if its specific substitution pattern is essential for biological activity, but one must be prepared to invest more resources in process optimization to manage the increased byproduct formation.
Section 3: Analytical Workflow for Byproduct Characterization
A robust analytical method is crucial for validating any synthetic protocol. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[10]
Protocol: HPLC/LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Create a dilution series to ensure the analysis is within the linear range of the detector.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 800.
-
-
Data Interpretation:
-
Identify the peak for the starting material and the desired product based on their expected retention times and exact masses.
-
Analyze the masses of other significant peaks to identify potential byproducts. For example, the hydrodehalogenation product will have a mass corresponding to the loss of Br and the addition of H. The homocoupling product will have a mass approximately double that of the starting material's aromatic portion.
-
Conclusion
This compound is a valuable and versatile building block. However, a deep understanding of its reactivity is essential to control byproduct formation in key synthetic transformations. In both Suzuki-Miyaura and Buchwald-Hartwig couplings, hydrodehalogenation is a persistent side reaction. For Suzuki couplings, homocoupling can also be significant. The choice of catalyst, ligand, and base, informed by the mechanistic principles outlined here, is the primary tool for maximizing the yield of the desired product while minimizing impurities.
Comparative analysis demonstrates that subtle changes in isomeric structure can have a profound impact on reactivity and byproduct profiles, a critical consideration in the early stages of route scouting for drug candidates. By pairing carefully designed experimental protocols with robust analytical workflows, researchers can effectively manage the complexities of these reactions, ensuring the efficient and reliable synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-bromo-3-fluorophenyl)acetate
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 942282-41-9). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. This document moves beyond a simple checklist to explain the underlying principles of chemical waste management, ensuring that safety and regulatory compliance are built into your laboratory workflow.
Core Principle: The Criticality of Halogenated Waste Segregation
This compound is classified as a halogenated organic compound due to the presence of bromine and fluorine atoms on the phenyl ring.[1] This classification is the single most important factor governing its disposal.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates stringent "cradle-to-grave" management of hazardous wastes.[2][3] Halogenated and non-halogenated organic wastes are treated via different pathways. Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HF) produced during combustion.[4] Commingling this waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden.[5][6] Proper segregation is therefore not just a matter of regulatory compliance, but also of fiscal and environmental stewardship.
Hazard Profile & Essential Protective Measures
Before handling the compound for disposal, it is imperative to understand its inherent risks. This knowledge informs the selection of appropriate personal protective equipment (PPE) and handling procedures, forming a self-validating system of safety.
Table 1: Hazard and Safety Profile of this compound
| Identifier | Information | Source(s) |
| CAS Number | 942282-41-9 | [7] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | [8][9] |
| Regulatory Class | Assumed Hazardous Waste; Likely EPA F-Listed if mixed with listed solvents. | [2][5] |
Table 2: Mandatory Personal Protective Equipment (PPE) Checklist
| Protection Type | Specification | Rationale & Causality |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk. | Protects against direct contact with the liquid or solid, which can cause serious eye irritation.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and harmful systemic effects upon absorption.[8][10] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat and closed-toe shoes. Long pants are mandatory. | Minimizes exposed skin, protecting against accidental spills and contact.[10][11] |
| Respiratory Protection | All handling and disposal activities must be performed in a certified chemical fume hood. | Prevents inhalation of vapors or aerosols, which can cause respiratory irritation and are harmful.[6][8] |
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled safely and in accordance with federal and institutional guidelines.
Step 1: Waste Characterization & Container Selection
-
Identify the Waste Stream: Determine the form of the waste:
-
Neat (Unused) Compound: The pure chemical.
-
Contaminated Labware: Pipette tips, weigh boats, gloves, bench paper.
-
Solutions: The compound dissolved in a solvent.
-
-
Select the Correct Waste Container:
-
For liquid waste (neat compound or solutions), use a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[12] This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw-top cap.[2][12]
-
For solid waste (contaminated labware), use a dedicated, labeled plastic bag or container for "Solid Hazardous Waste." [13]
-
Step 2: Waste Collection & Segregation
-
Perform all transfers inside a chemical fume hood. [6]
-
Liquid Waste: Carefully pour the liquid waste into the designated halogenated waste container using a funnel.
-
Solid Waste: Place all contaminated disposables directly into the solid hazardous waste bag.
-
CRITICAL: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids/bases, or wastes containing heavy metals.[5][6]
Step 3: Container Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[12] An open, unlabeled container is a serious regulatory violation.[2]
-
The label must include:
Step 4: Storage of Waste (Satellite Accumulation)
-
Keep the container tightly closed at all times , except when actively adding waste.[2][12]
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be in a secondary containment tray to manage potential leaks.[6]
-
Ensure the storage area is cool, dry, and well-ventilated.[6]
Step 5: Arranging for Final Disposal
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
-
Once the container is full (typically 75-80% capacity to allow for expansion), or if you are ceasing work with the material, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6]
-
Follow their specific procedures for scheduling a collection.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
-
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the lab.
-
Assess the Size: For a small, manageable spill contained within the fume hood, proceed with cleanup. For a large spill, evacuate the area and call your institution's emergency number or 911.[12]
-
Cleanup (Small Spill): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[8][10]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Seal, label, and dispose of it as hazardous solid waste.[12]
-
Decontaminate: Clean the spill area with soap and water.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
By adhering to this comprehensive guide, you ensure that your critical research is complemented by an unwavering commitment to safety, regulatory compliance, and environmental responsibility.
References
- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. pfw.edu [pfw.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 942282-41-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synzeal.com [synzeal.com]
- 10. benchchem.com [benchchem.com]
- 11. csub.edu [csub.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to Handling Methyl 2-(4-bromo-3-fluorophenyl)acetate
This document provides a comprehensive, field-tested guide for the safe handling, use, and disposal of Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 942282-41-9). As a substituted phenylacetate, this compound is a valuable intermediate in pharmaceutical research and development. However, its chemical properties necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework grounded in scientific causality to ensure both personnel safety and experimental integrity.
Immediate Safety Briefing: Hazard Profile and Core PPE
Before handling this compound, it is imperative to understand its primary hazards. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate the required level of personal protection.[1][2][3]
| Hazard Statement | Description | Implication for Handling |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact, including inhalation of dust or aerosols. Engineering controls are paramount. |
| H315 | Causes skin irritation. | Chemically resistant gloves and a lab coat are mandatory to prevent skin contact. |
| H317 | May cause an allergic skin reaction. | Sensitization is possible; repeated exposure should be minimized. Contaminated clothing must be removed immediately.[1] |
| H319 | Causes serious eye irritation. | Chemical safety glasses with side shields or goggles are required at all times. |
| H335 | May cause respiratory irritation. | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. |
The following table summarizes the minimum required Personal Protective Equipment (PPE) for routine operations involving this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side-shields or chemical splash goggles.[4] | Protects against accidental splashes and airborne particles that can cause serious eye irritation. A face shield may be required for large-scale operations. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin irritation, potential absorption, and allergic reactions. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination.[4][5] |
| Body Protection | Standard laboratory coat. | Provides a barrier against incidental contact. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory Protection | Not typically required for small-scale use in a fume hood. | A NIOSH-approved respirator with appropriate cartridges should be available if engineering controls fail or for spill cleanup.[1][6] |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, logical workflow is the foundation of safe chemical handling. The following protocol is designed to minimize exposure and preserve the integrity of your research.
Preparation and Engineering Controls
-
Designate a Workspace: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Verify Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, etc.) and place them within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Aliquoting and Use
-
Container Handling: Keep the container securely sealed when not in use.[1][2]
-
Avoid Dust Generation: If the material is a solid, handle it gently to avoid creating dust. Use dry clean-up procedures for any minor spills within the hood.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash your hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][5]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]
Emergency Protocol: Spill and Exposure Management
Rapid and correct response to an accidental release or exposure is critical.
Spill Response Workflow
In the event of a spill, follow a structured response plan. The immediate priority is to ensure personnel safety and contain the material.
Caption: Workflow for Minor Chemical Spill Response.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water.[1] Seek medical attention if irritation or an allergic reaction develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Give the person a glass of water to drink. Seek immediate medical attention.[1][2]
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Containerization: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed container.[1]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal Route: Waste must be disposed of through an authorized chemical waste management authority.[1][7] Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. matrixscientific.com [matrixscientific.com]
- 3. achmem.com [achmem.com]
- 4. lookchem.com [lookchem.com]
- 5. worksafe.govt.nz [worksafe.govt.nz]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

